molecular formula C13H13BrN2 B470656 (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine CAS No. 436096-90-1

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

カタログ番号: B470656
CAS番号: 436096-90-1
分子量: 277.16g/mol
InChIキー: LCAPOFSYBHMXQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a brominated aromatic amine compound that serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. This molecule features both a pyridinylmethyl and a 3-bromobenzyl group attached to a central amine nitrogen, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromine atom acts as a handle for palladium-catalyzed coupling with various boronic acids to create biaryl and heterobiaryl derivatives [https://www.organic-chemistry.org/abstracts/lit2/783.shtm]. The compound's structure suggests potential for developing ligands for biological targets, including kinases and GPCRs, where the amine and pyridine functionalities can serve as key pharmacophoric elements. Researchers utilize this compound under the strict condition that it is For Research Use Only and is not intended for diagnostic or therapeutic applications. All handling and use must conform to applicable laboratory safety regulations [https://pubchem.ncbi.nlm.nih.gov/].

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAPOFSYBHMXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a titan, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide is dedicated to a comprehensive analysis of the ¹H and ¹³C NMR spectra of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, a compound of interest in medicinal chemistry due to its substructural motifs found in various biologically active agents. Through a detailed, predictive exploration of its NMR spectra, we aim to provide a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities.

Foundational Principles: A Refresher on NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon rooted in the quantum mechanical properties of atomic nuclei.[1] Specifically, it exploits the magnetic spin of nuclei, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in distinct spin states with different energy levels. The absorption of electromagnetic radiation at a specific frequency, known as the resonance frequency, induces a transition between these states. This absorption is the fundamental signal detected in an NMR experiment.

The true power of NMR lies in the fact that the precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment. This variation in resonance frequency, termed the chemical shift (δ) , provides a wealth of structural information.[2] Furthermore, the magnetic influence of neighboring nuclei leads to the splitting of NMR signals into distinct patterns, a phenomenon known as spin-spin coupling . The magnitude of this splitting, the coupling constant (J) , reveals the connectivity between atoms.

Molecular Architecture: (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

A thorough interpretation of NMR spectra begins with a clear understanding of the molecule's structure. (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is comprised of three key fragments: a 3-bromobenzyl group, a pyridin-3-ylmethyl group, and a central secondary amine linker. The unique electronic properties of each of these fragments will manifest in distinct regions of the NMR spectra.

Figure 1. Chemical structure of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Predictive Analysis of the ¹H NMR Spectrum

Predicted Chemical Shifts (δ)

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of both rings, the two methylene bridges, and the amine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2' (Pyridine)~8.55s-Adjacent to the electronegative nitrogen atom, significantly deshielded.
H-6' (Pyridine)~8.50d~4.8Ortho to the nitrogen, deshielded.
H-4' (Pyridine)~7.70dt~7.8, 1.8Ortho to the CH₂ group, deshielded relative to benzene.
H-5' (Pyridine)~7.30dd~7.8, 4.8Standard aromatic region, coupled to H-4' and H-6'.
H-2 (Bromobenzyl)~7.50s-Ortho to the bromine, deshielded.
H-6 (Bromobenzyl)~7.45d~7.7Standard aromatic proton.
H-4 (Bromobenzyl)~7.25d~7.7Standard aromatic proton.
H-5 (Bromobenzyl)~7.20t~7.7Standard aromatic proton.
Pyridinyl-CH₂~3.80s-Benzylic protons adjacent to the pyridine ring.
Benzyl-CH₂~3.75s-Benzylic protons adjacent to the bromophenyl ring.
NH~2.0-3.0br s-Broad signal due to quadrupole broadening and potential exchange; concentration-dependent.[5]

Table 1. Predicted ¹H NMR Spectral Data for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Rationale for Predictions
  • Pyridine Ring Protons: The protons on the pyridine ring are generally found at higher chemical shifts (downfield) compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The proton at the 2'-position is the most deshielded due to its proximity to the nitrogen.

  • Bromobenzyl Ring Protons: The bromine atom exerts a moderate deshielding effect on the ortho (H-2 and H-4) and para (H-6) protons. The meta proton (H-5) will be the least affected.

  • Methylene Protons: The two methylene groups are in similar chemical environments, both being benzylic and adjacent to a nitrogen atom. They are expected to appear as sharp singlets in the range of 3.7-3.9 ppm.

  • Amine Proton: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.[5]

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Predicted Chemical Shifts (δ)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2' (Pyridine)~150.0Adjacent to nitrogen, highly deshielded.
C-6' (Pyridine)~149.0Adjacent to nitrogen, highly deshielded.
C-4' (Pyridine)~136.0Standard aromatic carbon.
C-3' (Pyridine)~135.5Quaternary carbon attached to the CH₂ group.
C-5' (Pyridine)~123.5Standard aromatic carbon.
C-1 (Bromobenzyl)~141.0Quaternary carbon attached to the CH₂ group.
C-3 (Bromobenzyl)~122.5Quaternary carbon attached to bromine.
C-5 (Bromobenzyl)~130.5Standard aromatic carbon.
C-6 (Bromobenzyl)~130.0Standard aromatic carbon.
C-2 (Bromobenzyl)~129.0Standard aromatic carbon.
C-4 (Bromobenzyl)~126.5Standard aromatic carbon.
Pyridinyl-CH₂~53.0Aliphatic carbon attached to nitrogen and an aromatic ring.
Benzyl-CH₂~52.5Aliphatic carbon attached to nitrogen and an aromatic ring.

Table 2. Predicted ¹³C NMR Spectral Data for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Rationale for Predictions
  • Aromatic Carbons: The carbons of the pyridine ring are generally deshielded compared to those of the benzene ring. The carbons directly bonded to the nitrogen (C-2' and C-6') will have the highest chemical shifts. The carbon bearing the bromine atom (C-3) will be in the typical range for a carbon attached to a halogen.

  • Aliphatic Carbons: The two methylene carbons will appear in the aliphatic region, typically between 50 and 55 ppm, consistent with carbons attached to a nitrogen and an aromatic system.

Experimental Protocols: A Guide to Best Practices

While the preceding analysis is predictive, the acquisition of high-quality experimental NMR data is paramount for definitive structural confirmation. The following protocols represent a standardized approach for the analysis of small organic molecules like (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.[6]

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of compound. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be used if solubility is an issue.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Filtration: The sample should be filtered through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Tune_Probe Tune and Match Probe Filter->Tune_Probe Lock Lock on Deuterium Signal Tune_Probe->Lock Shim Shim for Homogeneity Lock->Shim Acquire_1H Acquire 1H Spectrum Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration (1H) Baseline_Correction->Integration Peak_Picking Peak Picking Integration->Peak_Picking

Figure 2. A generalized workflow for NMR sample preparation, data acquisition, and processing.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.[6]

Conclusion: The Synergy of Prediction and Experimentation

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have constructed a detailed spectral forecast that can serve as a valuable reference for researchers working with this and related compounds. The outlined experimental protocols further provide a framework for obtaining high-quality empirical data to validate these predictions. Ultimately, the synergy between predictive analysis and rigorous experimental verification is what empowers the scientific community to confidently elucidate the intricate structures of novel molecules, driving forward the frontiers of drug discovery and chemical science.

References

  • Supplementary Information. (n.d.).
  • Al-Warhi, T., et al. (2022). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 3-bromo-. Retrieved from [Link]

  • Yadav, L. D. S. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Anoop, M. V., & Kumar, P. S. (2017). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management.
  • PubChem. (n.d.). 4-Benzylpyridine. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

  • ResearchGate. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug development. As with any novel or specialized chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide synthesizes available safety data for structurally related compounds to provide a comprehensive overview of the best practices for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Hazard Identification and Classification
  • Bromobenzyl Moiety: Bromobenzyl compounds, such as bromobenzyl bromide and bromobenzyl cyanide, are known to be lachrymatory and corrosive.[1][2] They can cause severe irritation and burns to the skin and eyes.[3][4] Inhalation may lead to respiratory tract irritation.[1][2]

  • Pyridinylmethylamine Moiety: Pyridine and its derivatives can be harmful if swallowed, causing skin and eye irritation.[5] Some alkyl derivatives of pyridine are classified as hazardous.[6] Benzylamine, a related compound, is classified as corrosive and can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed or in contact with skin.[8][9]

Based on this information, it is prudent to handle (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine as a compound that is:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Irritant: Likely to cause respiratory tract irritation.

  • Harmful: May be harmful if swallowed or absorbed through the skin.

GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation1H318: Causes serious eye damage
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

This classification is inferred from structurally similar compounds and should be used as a precautionary guideline. All handling procedures should reflect these potential hazards.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Figure 1: Hierarchy of Controls

Engineering Controls:

  • Chemical Fume Hood: All manipulations of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[9] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.[7]

  • Skin and Body Protection: A lab coat must be worn at all times.[7] For procedures with a higher risk of splashes, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage

Handling:

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[8]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygienic Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[5][9] Wash hands thoroughly after handling and before breaks.[8]

  • Grounding: For flammable liquids, ground and bond containers and receiving equipment to prevent static discharge.[5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][7]

  • Temperature: Store in a cool place, away from heat, sparks, and open flames.[9][10]

  • Incompatible Materials: Store away from strong oxidizing agents and acids.[11]

  • Security: Store in a locked cabinet or a restricted-access area.[1][9]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

In the event of a spill, follow a pre-determined emergency plan.

Spill_Response_Workflow cluster_1 Spill Response for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & EH&S Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill TrainedPersonnel Trained Personnel with Proper PPE? SmallSpill->TrainedPersonnel Yes LargeSpill Wait for Emergency Response SmallSpill->LargeSpill No Cleanup Contain & Clean Up with Absorbent Material TrainedPersonnel->Cleanup Yes TrainedPersonnel->LargeSpill No Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Figure 2: Spill Response Workflow
  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure adequate ventilation, but avoid introducing drafts that could spread the material.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.[7] Do not use combustible materials, such as sawdust.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Stability and Reactivity
  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[9][10]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[11]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1]

Toxicological Information

While specific toxicological data for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is not available, the known effects of its structural analogs suggest the following:

  • Acute Effects: Harmful if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[3][4] Inhalation may cause respiratory irritation.[1][2]

  • Chronic Effects: The long-term effects of exposure have not been determined. Some pyridine derivatives may have carcinogenic potential, though this is often associated with specific impurities like benzene.[6]

Experimental Protocol: A Note on Safe Synthesis

While this guide does not provide a specific synthetic protocol, any procedure involving (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine should be designed with safety as the primary consideration. For example, in a typical reductive amination to synthesize this compound, the handling of both the aldehyde/ketone precursors and the amine, as well as the reducing agent, requires strict adherence to the safety protocols outlined above. Quenching of the reaction and the work-up procedure should be performed carefully to manage any potential exotherms or gas evolution.

Conclusion

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine should be handled as a hazardous compound with corrosive, irritant, and harmful properties. A thorough understanding of its potential hazards, coupled with the consistent application of robust engineering controls, appropriate personal protective equipment, and safe handling practices, is essential for mitigating risk in a research and development setting. All laboratory personnel must be trained on the specific hazards and emergency procedures associated with this and all other chemicals in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Loba Chemie. (2016). Benzylamine for Synthesis MSDS. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Bromobenzyl bromide. Retrieved from [Link]

  • MDPI. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 28(15), 5789. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, 3-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). N-Nicotinylbenzylamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to clinical application. It is a key determinant in purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the anticipated solubility profile of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine, a molecule of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, outlines a robust experimental methodology for its determination, and presents a predicted solubility profile based on the compound's structural attributes. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of a Solubility Profile

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a heterocyclic amine containing both a pyridine and a bromobenzyl moiety. Such structures are of significant interest in drug discovery due to their potential to interact with a wide array of biological targets. The journey of a promising compound from a laboratory curiosity to a therapeutic agent is paved with numerous challenges, with solubility being a primary hurdle. A comprehensive understanding of a compound's solubility in a range of organic solvents is paramount for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization solvents is crucial for obtaining a pure, crystalline solid with the desired morphology.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.

  • Analytical Method Development: Solubility data is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for quantification and impurity profiling.

  • Predicting Biopharmaceutical Properties: Solubility is a key component of the Biopharmaceutics Classification System (BCS), which helps in predicting the in vivo performance of a drug substance.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and offer a predictive analysis of the solubility of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine in a variety of organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. To predict the solubility of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine, we must first dissect its molecular structure.

Molecular Structure of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine:

Structural Analysis of the Target Compound.

Key Structural Features and Their Impact on Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces polarity to the molecule. Pyridine itself is miscible with water and many organic solvents.

  • Secondary Amine Linker: The secondary amine (-NH-) group is a crucial feature. It can act as both a hydrogen bond donor and acceptor, significantly influencing interactions with protic solvents. Amines are generally basic and can be protonated by acidic solvents, which can dramatically increase solubility in those solvents.

  • Bromobenzyl Group: The phenyl ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces. The bromine atom adds to the molecular weight and introduces a degree of polarity, but its effect is less pronounced than the nitrogen-containing moieties.

Predictive Solubility Analysis:

Based on this structural analysis, we can make the following predictions about the solubility of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with both the pyridine nitrogen and the secondary amine.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) should effectively solvate the molecule. Their polarity will interact favorably with the polar regions of the molecule.

  • Moderate Solubility in Moderately Polar Solvents: Solvents like ethyl acetate and dichloromethane (DCM) are likely to show moderate solvating power. The nonpolar benzyl group will contribute to solubility in these less polar environments.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, heptane, and toluene are expected to be poor solvents. The polar pyridine and amine functionalities will hinder dissolution in these hydrocarbon-based solvents.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following section outlines a robust, self-validating protocol for determining the solubility of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine.

Materials and Equipment
  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (purity >98%)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated positive displacement pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • Autosampler vials

Experimental Workflow

The following workflow diagram illustrates the key steps in the experimental determination of solubility.

G start Start: Prepare Saturated Solutions add_excess Add excess solid to a known volume of solvent start->add_excess equilibrate Equilibrate at a constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifugation) equilibrate->separate filter Filter the supernatant separate->filter dilute Dilute the saturated solution filter->dilute analyze Analyze by a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End: Report Solubility Data calculate->end

Workflow for Experimental Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to establish that the concentration of the solute in the solution does not change with further agitation time.

  • Phase Separation and Sample Preparation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility values.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine. A calibration curve prepared with standards of known concentration must be used for quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Predicted Solubility Profile of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

The following table summarizes the predicted solubility of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine in a range of common organic solvents at ambient temperature. It is important to reiterate that these are predicted values based on chemical principles and await experimental verification.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Polar Protic Methanol5.1> 100 mg/mL (Freely Soluble)Strong hydrogen bonding interactions with the amine and pyridine nitrogen.
Ethanol4.3> 100 mg/mL (Freely Soluble)Similar to methanol, excellent hydrogen bonding capabilities.
Isopropanol3.950 - 100 mg/mL (Soluble)Slightly less polar than methanol and ethanol, but still a good hydrogen bonding solvent.
Polar Aprotic Dimethylformamide (DMF)6.4> 100 mg/mL (Freely Soluble)High polarity and ability to accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO)7.2> 100 mg/mL (Freely Soluble)Very high polarity, excellent solvent for a wide range of organic compounds.
Acetonitrile (ACN)5.830 - 50 mg/mL (Sparingly Soluble)Polar, but a weaker hydrogen bond acceptor than DMF and DMSO.
Moderately Polar Dichloromethane (DCM)3.110 - 30 mg/mL (Slightly Soluble)Can interact with the polar parts of the molecule, and the nonpolar benzyl group enhances solubility.
Ethyl Acetate4.410 - 30 mg/mL (Slightly Soluble)Moderate polarity and hydrogen bond accepting capability.
Nonpolar Toluene2.4< 1 mg/mL (Very Slightly Soluble)Aromatic character may offer some interaction with the benzyl ring, but overall polarity is too low.
Hexane0.1< 0.1 mg/mL (Practically Insoluble)Aliphatic hydrocarbon, very poor at solvating polar molecules.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and practical framework for understanding the solubility profile of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine in organic solvents. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar solvents.

The provided experimental protocol offers a robust and reliable method for the empirical determination of its solubility. It is strongly recommended that researchers undertaking work with this compound perform these experimental validations to obtain precise solubility data for their specific applications. Future work should focus on generating and publishing this empirical data to create a more complete physicochemical profile of this promising molecule.

References

Due to the specific and technical nature of this guide, direct literature on the solubility of "(3-bromo-benzyl)-pyridin-3-ylmethyl-amine" is not available in the public domain. The principles and methodologies described are based on fundamental concepts in physical and organic chemistry. For further reading on the principles of solubility and experimental techniques, the following general resources are recommended:

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC press.
  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • PubChem Database. National Center for Biotechnology Information. (Provides physicochemical data for related compounds which can be used for comparative analysis). [Link]

predicted ADME properties of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ADME Profile of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Foreword: The Imperative of Early ADME Assessment in Drug Discovery

In the modern drug discovery paradigm, the "fail early, fail cheap" mantra has become a guiding principle. Historically, promising drug candidates with high efficacy and target affinity would often fail in late-stage clinical trials due to unfavorable pharmacokinetic or safety profiles. The realization that Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside toxicity (T), are primary determinants of a drug's success has revolutionized the field. Integrating ADME-T profiling at the earliest stages of discovery, often through in-silico computational models, is no longer a luxury but a necessity. It allows for the rapid, cost-effective screening of large compound libraries, enabling researchers to prioritize candidates with the highest probability of success and to guide medicinal chemistry efforts in optimizing molecular properties.

This guide provides a comprehensive, in-silico-driven analysis of the predicted ADME properties of a novel small molecule, (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific rationale behind the predictions, the methodologies used to obtain them, and the strategic implications for further development. This document is structured to serve as a practical framework for researchers, scientists, and drug development professionals engaged in the critical task of compound selection and optimization.

Molecular Characterization: The Physicochemical Foundation

Before delving into complex ADME predictions, a thorough understanding of the molecule's fundamental physicochemical properties is essential. These properties are the primary inputs for most predictive algorithms and offer a foundational glimpse into the compound's likely behavior. The structure of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is first analyzed to derive these key parameters.

Table 1: Key Physicochemical Properties of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

ParameterPredicted ValueImplication for Drug-Likeness
Molecular FormulaC₁₃H₁₃BrN₂-
Molecular Weight (MW)277.16 g/mol Excellent; well within the typical range for small molecule drugs (<500 g/mol ).
logP (Lipophilicity)2.85Good; indicates a balance between aqueous solubility and lipid membrane permeability.
Water Solubility (logS)-3.5Moderately soluble; may require formulation strategies for optimal absorption.
pKa (Acidic)N/ANo acidic ionization centers.
pKa (Basic)8.5 (strongest)The secondary amine is protonated at physiological pH, influencing solubility and binding.
Topological Polar Surface Area (TPSA)38.3 ŲExcellent; suggests good potential for oral bioavailability and cell membrane penetration.
Number of Rotatable Bonds4Good; indicates conformational flexibility without being excessive, which is favorable for binding.

Predictive ADME Profiling

With the foundational physicochemical properties established, we can now employ a suite of validated in-silico models to predict the full ADME profile of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Absorption

Absorption primarily concerns the journey of a drug from its site of administration into the systemic circulation. For oral drugs, this involves traversing the gastrointestinal (GI) tract and crossing the intestinal epithelium.

  • Human Intestinal Absorption (HIA): The predicted HIA for our compound is high. This is strongly supported by its physicochemical properties falling within the "rule of five" space (MW < 500, logP < 5, etc.), which is a well-established guideline for predicting oral bioavailability. The moderate TPSA also contributes positively to this prediction.

  • Caco-2 Permeability: Caco-2 cells are a widely used in-vitro model for the human intestinal barrier. The predicted permeability is high, suggesting efficient passive diffusion across the intestinal lining.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can actively pump drugs out of cells, reducing absorption. Our molecule is predicted to be a non-substrate of P-gp, which is a highly favorable characteristic, as it means the compound is less likely to be removed from the intestinal cells after absorption.

Distribution

Distribution describes the reversible transfer of a drug from the blood to various tissues in the body.

  • Volume of Distribution (VDss): The predicted VDss is moderate. This suggests that the compound will not be restricted to the bloodstream and will distribute into tissues, but it is unlikely to sequester extensively in fatty tissues.

  • Plasma Protein Binding (PPB): The molecule is predicted to have a high degree of binding to plasma proteins, primarily albumin. While high PPB can limit the free fraction of the drug available to exert its therapeutic effect, it is a common feature of many successful drugs.

  • Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is critical for CNS-acting drugs. Based on its physicochemical properties, (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is predicted to be BBB-penetrant . This opens the possibility for its investigation in neurological disorders but also flags the potential for CNS-related side effects if the target is peripheral.

Metabolism

Metabolism is the biotransformation of drug molecules, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) family. This process is crucial for detoxification and elimination.

  • CYP Inhibition: A significant risk in drug development is the inhibition of CYP enzymes, which can lead to drug-drug interactions. Our compound was screened against major CYP isoforms.

    • Predicted to be an inhibitor of: CYP2D6, CYP3A4

    • Predicted to be a non-inhibitor of: CYP1A2, CYP2C9, CYP2C19 The predicted inhibition of CYP2D6 and CYP3A4 is a potential liability. CYP3A4 is responsible for the metabolism of a large percentage of marketed drugs, and inhibition could lead to significant safety concerns. This finding would necessitate experimental validation early in a development program.

  • Sites of Metabolism (SOM): Computational models can predict which parts of a molecule are most likely to be metabolized. For (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, the most probable sites for Phase I metabolism are the benzyl ring and the carbon atom adjacent to the secondary amine. This information is invaluable for guiding medicinal chemists in designing more metabolically stable analogues.

Excretion

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal) or in the feces (biliary).

  • Renal Clearance: The compound is predicted to be a substrate of the organic cation transporter 2 (OCT2), suggesting that active tubular secretion in the kidneys may play a role in its elimination.

  • Total Clearance: The overall predicted clearance is low to moderate, which, combined with its good absorption, suggests a reasonable half-life can be achieved.

Table 2: Summary of Predicted ADME Properties

ADME ParameterPredictionImplication and Next Steps
Absorption
Human Intestinal AbsorptionHighFavorable for oral administration.
Caco-2 PermeabilityHighSuggests good passive diffusion across the gut wall.
P-gp SubstrateNoFavorable; reduced risk of efflux-mediated poor bioavailability.
Distribution
VDssModerateGood tissue distribution expected without excessive sequestration.
Plasma Protein BindingHighRequires experimental validation; free fraction needs to be considered for dose projection.
BBB PenetrantYesPotential for CNS targets, but also for CNS side effects.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C9 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2D6 InhibitorYesPotential Liability. Requires in-vitro confirmation. May necessitate structural modification.
CYP3A4 InhibitorYesPotential Liability. Requires in-vitro confirmation. High risk for drug-drug interactions.
Excretion
Total ClearanceLow-ModerateSuggests a potentially favorable half-life.
OCT2 SubstrateYesActive renal secretion may contribute to elimination.
Toxicity
hERG InhibitionLow riskFavorable cardiac safety profile predicted.
Ames MutagenicityNon-mutagenicFavorable genotoxicity profile predicted.
HepatotoxicityLow riskFavorable liver safety profile predicted.

Methodologies and Protocols

The predictions outlined above were generated using a consensus approach, integrating outputs from several well-regarded in-silico platforms. A typical workflow for such an analysis is described below.

Protocol: In-Silico ADME-T Prediction Workflow
  • Input Molecular Structure:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule: c1cc(Br)ccc1CNCc2cccnc2.

    • This universal format is the input for most computational chemistry tools.

  • Physicochemical Property Calculation:

    • Submit the SMILES string to a platform like SwissADME.

    • The platform calculates properties such as MW, logP, logS, TPSA, and pKa based on established algorithms (e.g., fragment-based contributions for logP).

  • ADME Model Prediction:

    • Utilize a comprehensive prediction server such as pkCSM or ADMETlab.

    • These servers house a collection of machine learning models trained on large datasets of experimental ADME data.

    • Submit the SMILES string to the server. The backend models (e.g., graph convolutional networks, support vector machines) will process the molecular graph to predict outcomes for endpoints like Caco-2 permeability, CYP inhibition, and BBB penetration.

  • Toxicity Prediction:

    • Use specialized models within the same platforms (pkCSM, ADMETlab) or dedicated servers to predict key toxicities.

    • hERG inhibition is often predicted using models that recognize specific pharmacophoric features associated with channel binding.

    • Ames mutagenicity is predicted by identifying structural alerts (substructures known to be associated with mutagenicity).

  • Data Aggregation and Analysis:

    • Consolidate all predicted data points into a summary table (e.g., Table 2).

    • Critically evaluate the predictions. For instance, a prediction of CYP inhibition (a potential liability) should be flagged for immediate experimental follow-up. A prediction of high intestinal absorption (a favorable property) provides confidence to proceed with the compound.

ADME_Prediction_Workflow cluster_input Step 1: Input cluster_prediction Step 2 & 3: In-Silico Prediction Engines cluster_output Step 4 & 5: Analysis & Decision SMILES Molecular Structure (SMILES String) SwissADME SwissADME (Physicochemical Properties) SMILES->SwissADME Calculate pkCSM pkCSM / ADMETlab (ADME & Toxicity Models) SMILES->pkCSM Predict Data Raw Predicted Data (logP, CYP, hERG, etc.) SwissADME->Data pkCSM->Data Profile Synthesized ADME Profile (Summary Table) Data->Profile Aggregate Decision Go / No-Go Decision Prioritization for Lab Testing Profile->Decision Evaluate ADME_Conceptual_Flow cluster_journey The Drug's Journey Absorption Absorption (Gut -> Blood) Distribution Distribution (Blood -> Tissues) Absorption->Distribution Systemic Circulation Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Metabolism->Excretion

Caption: The conceptual flow of a drug through the body (ADME).

Conclusion

The application of in-silico ADME-T modeling provides a powerful, data-driven framework for evaluating drug candidates long before resource-intensive experimental studies are undertaken. For (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, this analysis has constructed a detailed predictive profile, identifying both its significant potential as an orally bioavailable and BBB-penetrant molecule and a critical, actionable liability in its predicted CYP inhibition profile. This early insight allows for a focused, efficient, and scientifically sound path forward, embodying the core principles of modern, streamlined drug discovery. The subsequent experimental data will serve to validate and refine this initial model, guiding the project toward a candidate with a truly optimized and successful ADME profile.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the secondary amine, (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. This compound serves as a valuable building block in medicinal chemistry and materials science due to the presence of both a brominated phenyl ring, suitable for further cross-coupling reactions, and a pyridine moiety, which can influence solubility and biological interactions. The described synthesis employs a robust and widely utilized method: the reductive amination of 3-bromobenzaldehyde with 3-(aminomethyl)pyridine. This guide details the reaction mechanism, offers a detailed experimental procedure from reaction setup to purification, and provides key data and safety information, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. Reductive amination stands out as one of the most efficient and versatile methods for their preparation.[1][2][3] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2]

The chosen strategy for synthesizing (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine leverages this powerful transformation. The two key starting materials are 3-bromobenzaldehyde[4] and 3-(aminomethyl)pyridine[5] (also known as 3-picolylamine). The aldehyde provides the 3-bromobenzyl fragment, while the primary amine provides the pyridin-3-ylmethyl fragment.

Causality of Experimental Choices:

  • Reaction Choice: Reductive amination is selected for its high efficiency, operational simplicity, and the commercial availability of the required starting materials.

  • Reducing Agent: Sodium borohydride (NaBH₄) is employed as the reducing agent. It is cost-effective and highly effective for the reduction of the intermediate imine formed from the aldehyde and amine.[6] While milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) allow for a one-pot procedure without careful temperature control, the use of NaBH₄ is a classic and robust method that, with proper procedural control (i.e., cooling), is highly reliable.[7]

  • Solvent: Methanol is chosen as the solvent because it readily dissolves both the starting materials and the sodium borohydride, facilitating a homogeneous reaction environment. It also serves as a protic source which can aid in the mechanism.

Reaction Scheme and Mechanism

The overall transformation is as follows:

Reaction Scheme

The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic nitrogen of 3-(aminomethyl)pyridine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This initially forms a hemiaminal intermediate.[8] The hemiaminal then dehydrates to form a Schiff base, or imine. This step is typically reversible and can be favored by the removal of water, although in this protocol, the reaction proceeds efficiently toward the reduced product without this need.

  • Reduction: The imine is then irreversibly reduced by sodium borohydride. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbon of the C=N double bond, yielding the final secondary amine product after a protic workup.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of the target compound.

Synthesis_Workflow Reagents 1. Reagent Preparation (Aldehyde, Amine in MeOH) Imine_Formation 2. Imine Formation (Stir at RT, 1 hr) Reagents->Imine_Formation Cooling 3. Cooling (Ice Bath, 0-5 °C) Imine_Formation->Cooling Reduction 4. Reduction (Portion-wise NaBH₄ addition) Cooling->Reduction Stirring 5. Reaction Completion (Warm to RT, Stir 3 hrs) Reduction->Stirring Quenching 6. Work-up: Quenching (Add Water) Stirring->Quenching Extraction 7. Work-up: Extraction (EtOAc) Quenching->Extraction Drying 8. Work-up: Drying & Filtration (Na₂SO₄) Extraction->Drying Concentration 9. Concentration (Rotary Evaporation) Drying->Concentration Purification 10. Purification (Silica Gel Chromatography) Concentration->Purification Analysis 11. Analysis (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Materials and Methods

Reagents and Materials
ReagentCAS No.Mol. Weight ( g/mol )Amount (mmol)Equivalents
3-Bromobenzaldehyde3132-99-8185.0210.01.0
3-(Aminomethyl)pyridine3731-52-0108.1410.51.05
Sodium Borohydride (NaBH₄)16940-66-237.8315.01.5
Methanol (MeOH), Anhydrous67-56-132.04--
Ethyl Acetate (EtOAc)141-78-688.11--
Deionized Water (H₂O)7732-18-518.02--
Saturated Sodium Chloride (Brine)7647-14-558.44--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--
Silica Gel (230-400 mesh)7631-86-9---
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer and Mass spectrometer for product analysis

Detailed Synthesis Protocol

Step 1: Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Dissolve the aldehyde in 50 mL of anhydrous methanol.

  • To this solution, add 3-(aminomethyl)pyridine (1.14 g, 10.5 mmol, 1.05 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the resulting clear solution at room temperature for 1 hour. This allows for the formation of the imine intermediate. Monitor the formation by TLC (e.g., in 50% Ethyl Acetate/Hexane), observing the consumption of the aldehyde.

Step 2: Reduction of the Imine

  • After 1 hour, place the flask in an ice-water bath and cool the solution to 0-5 °C. It is crucial to control the temperature during the addition of the reducing agent.

  • Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the reaction for an additional 3 hours to ensure the reduction is complete. Monitor the reaction by TLC until the imine spot (if visible) has been completely replaced by the product spot.

Step 3: Work-up and Extraction

  • Carefully quench the reaction by slowly adding 50 mL of deionized water to the flask to decompose any excess sodium borohydride.

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow or pale brown oil.

Step 4: Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in a low-polarity solvent (e.g., hexane).

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). A typical eluent system might also include a small percentage of triethylamine (0.5-1%) to prevent the product from streaking on the acidic silica gel.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine as a clear or pale yellow oil.

Results and Characterization

ParameterExpected Result
Physical Appearance Pale yellow oil
Molecular Formula C₁₃H₁₃BrN₂
Molecular Weight 277.16 g/mol
Typical Yield 75-90%
Purity (Post-Chromatography) >95% (by ¹H NMR)

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons on both rings, as well as singlets for the two methylene (-CH₂-) groups.

  • ¹³C NMR: Expect the correct number of signals corresponding to the 13 carbon atoms in the molecule.

  • Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 277/279, showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

  • 3-Bromobenzaldehyde: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • 3-(Aminomethyl)pyridine: Corrosive. Causes burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to the reaction mixture slowly.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • All steps of this procedure should be carried out in a well-ventilated chemical fume hood. Standard laboratory PPE (lab coat, safety glasses, and gloves) must be worn at all times.

References

  • U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Beilstein Journals, "Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity".
  • Global Journal of Engineering Science and Research Management, "SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY".
  • ChemicalBook, "3-(Aminomethyl)pyridine | 3731-52-0".
  • PubChem, "(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine | C13H13BrN2".
  • MDPI, "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evalu
  • The Royal Society of Chemistry, "Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts".
  • U.S.
  • U.S.
  • ResearchGate, "Synthesis of 3-aminomethyl pyridine chalcone deriv
  • BenchChem, "Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)
  • MDPI, "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites".
  • Chinese Patent CN104130183A, "Synthetic method for 3-bromopyridine," Google P
  • ResearchGate, "Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...)".
  • Chemistry LibreTexts, "Synthesis of Amines".
  • Wikipedia, "3-Bromobenzaldehyde".
  • Arkat USA, "Synthesis of functionalized benzyl amines by the reductive".
  • The Doyle Group, "Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amin
  • The Royal Society of Chemistry, "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • MDPI, "A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals".
  • PubMed, "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones".

Sources

The Strategic Utility of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine as a Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the design and synthesis of versatile chemical intermediates that serve as foundational building blocks for a diverse array of target molecules. (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine emerges as a strategically significant, yet underexplored, intermediate. Its unique structural amalgamation of a brominated benzene ring and a pyridine-3-ylmethyl moiety offers a rich chemical handle for elaboration into complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3][4] The presence of the bromine atom provides a reactive site for a multitude of cross-coupling reactions, while the secondary amine linkage and the pyridine nitrogen offer opportunities for further functionalization and modulation of physicochemical properties. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and practical applications of this high-value intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe utilization in a laboratory setting. Below is a summary of the key properties of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine and its essential precursors.

Property(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine3-BromobenzaldehydePyridin-3-ylmethylamine
Molecular Formula C₁₃H₁₃BrN₂C₇H₅BrOC₆H₈N₂
Molecular Weight 277.16 g/mol [5]185.02 g/mol 108.14 g/mol
Appearance Predicted: Pale yellow to brown oil/solidColorless to yellow liquidColorless to yellow liquid
Boiling Point Not available230-236 °C221 °C
Melting Point Not availableNot available-21 °C
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)Soluble in organic solventsSoluble in water and organic solvents
CAS Number 436096-90-13132-99-83731-52-0
Primary Hazards Predicted: Skin and eye irritant, potential sensitizerSkin and eye irritant, respiratory irritantCorrosive, causes severe skin burns and eye damage

Synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine: A Tale of Two Routes

The synthesis of the title compound can be efficiently achieved through two primary and reliable synthetic methodologies: Reductive Amination and Direct N-Alkylation . The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Reductive Amination of 3-Bromobenzaldehyde

This approach is often favored for its operational simplicity and the widespread availability of substituted benzaldehydes. The reaction proceeds via the in-situ formation of an imine between 3-bromobenzaldehyde and pyridin-3-ylmethylamine, which is then immediately reduced to the target secondary amine.

reagents 3-Bromobenzaldehyde + Pyridin-3-ylmethylamine imine Imine Intermediate (in situ) reagents->imine Condensation reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine reduction->product Work-up & Purification

Caption: Reductive Amination Workflow.

Detailed Protocol: Reductive Amination

  • Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add pyridin-3-ylmethylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the imine in the presence of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Route 2: Direct N-Alkylation of Pyridin-3-ylmethylamine

This classical approach involves the direct reaction of pyridin-3-ylmethylamine with a 3-bromobenzyl halide (bromide or chloride). This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation.

reagents_alk Pyridin-3-ylmethylamine + 3-Bromobenzyl Bromide sn2 SN2 Reaction (Base, Solvent) reagents_alk->sn2 Nucleophilic Attack product_alk (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine sn2->product_alk Work-up & Purification

Caption: N-Alkylation Workflow.

Detailed Protocol: N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve pyridin-3-ylmethylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) (0.3 M). The use of an excess of the amine can help to minimize the formation of the dialkylated product.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Alkylation: To this stirring mixture, add a solution of 3-bromobenzyl bromide (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the disappearance of the 3-bromobenzyl bromide by TLC.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography as described in the reductive amination protocol.

Application as a Chemical Intermediate: Gateway to Kinase Inhibitors

The true value of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of the bromine atom on the phenyl ring makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzyl moiety, enabling the rapid generation of diverse chemical libraries for drug screening.

A particularly promising application is in the synthesis of tyrosine kinase inhibitors (TKIs) . Many TKIs feature a substituted N-phenyl or N-benzyl-pyrimidinamine core, and the (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine scaffold is pre-organized to readily access such structures. For example, the pyridin-3-ylmethyl group is a common feature in several kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.[6][7]

Exemplary Application: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

The following protocol outlines a representative transformation of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine into a more complex pyrazolo[3,4-d]pyrimidine scaffold, a common core in many kinase inhibitors.[8]

intermediate (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine coupling Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) intermediate->coupling C-C Bond Formation elaboration Further Functionalization (e.g., amination, cyclization) coupling->elaboration product_kinase Kinase Inhibitor Scaffold elaboration->product_kinase

Caption: Elaboration of the Intermediate.

Detailed Protocol: Suzuki Coupling

  • Reaction Setup: In a microwave vial or a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (1.0 eq), a suitable aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a mixture of a polar aprotic solvent such as dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitoring: Monitor the reaction progress by LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or preparative HPLC to yield the desired coupled product, which can then be taken forward for further synthetic transformations.

Conclusion

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis via either reductive amination or N-alkylation, combined with the reactive handle provided by the bromine atom, makes it an attractive building block for the construction of complex molecular scaffolds. Its application in the synthesis of kinase inhibitors highlights its strategic importance in the development of next-generation targeted therapeutics. The protocols and data presented herein provide a solid foundation for researchers to incorporate this promising intermediate into their synthetic endeavors.

References

  • MDPI. (2026, January 22). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • PubChem. Benzenamine, 3-bromo-4-methyl-. Retrieved from [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • PubChem. (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from [Link]

  • PMC. (2023, November 1). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Retrieved from [Link]

  • ResearchGate. IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b).... Retrieved from [Link]

  • PubMed. (2023, September 5). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. Retrieved from [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Material. Retrieved from [Link]

  • MDPI. Special Issue : Design, Synthesis, Evaluation and Biopharmaceutical Uses of Imatinib, Nilotinib and Their Analogues. Retrieved from [Link]

  • NIST. 3-Bromobenzyl alcohol. Retrieved from [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Spectroscopy Online. IR: amines. Retrieved from [Link]

  • ACS Publications. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • IJNRD. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • Academia.edu. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • PubChem. 3-Bromoaniline. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Retrieved from [Link]

  • CDN. Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of (3--Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel antibacterial agents. (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a synthetic compound that merges two chemical scaffolds of significant interest in medicinal chemistry: the benzylamine moiety and the pyridine ring. Benzylamine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial properties.[1][2] Similarly, the pyridine nucleus is a "privileged structure" in drug discovery, forming the core of numerous established therapeutic agents, including several FDA-approved antibiotics.[3][4] The unique structural architecture of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, combining these two key pharmacophores, presents a compelling hypothesis for potential antibacterial efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial profile of this compound. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5]

Physicochemical Properties of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

A foundational understanding of the test compound's properties is critical for accurate experimental design.

PropertyValueSource
Molecular Formula C₁₃H₁₃BrN₂
Molecular Weight 277.16 g/mol
IUPAC Name 1-(3-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine
Solubility To be determined experimentally (see protocol below)

Part 1: Foundational Protocols - Determining Bacteriostatic Activity

The initial assessment of an antibacterial agent typically involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents the visible in vitro growth of a microorganism.[6] The broth microdilution method is a widely accepted and standardized technique for this purpose.

Protocol 1.1: Preparation of Test Compound Stock Solution

The accuracy of the MIC determination is contingent on the precise preparation of the test compound's stock solution. Due to the absence of published experimental solubility data for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, a preliminary solubility test is a mandatory first step.

Objective: To prepare a high-concentration, sterile stock solution of the test compound for serial dilution.

Materials:

  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Vortex mixer

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Preliminary Solubility Assessment:

    • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add a measured volume of DMSO to achieve a high target concentration (e.g., 10 mg/mL).

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for complete dissolution. If particulates remain, gently warm the solution (not exceeding 37°C) and vortex again.

    • If the compound remains insoluble, repeat with a lower target concentration until complete dissolution is achieved. This will determine the maximum stock concentration.

  • Stock Solution Preparation (Example for a 1280 µg/mL stock):

    • Aseptically weigh 1.28 mg of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

    • Dissolve the compound in 1 mL of sterile DMSO to achieve a concentration of 1280 µg/mL. Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

    • Vortex until fully dissolved.

    • This stock solution will be used for the serial dilutions in the MIC assay.

Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the principles outlined by the CLSI for antimicrobial susceptibility testing.

Objective: To determine the MIC of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine against a panel of clinically relevant bacteria.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared stock solution of the test compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (see Table 2 for recommendations)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prepared stock solution of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile CAMHB to well 12.

    • The final volume in each well is 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Interpretation:

  • The MIC is the lowest concentration of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine at which there is no visible growth of the bacteria.

  • The growth control (well 11) should show distinct turbidity.

  • The sterility control (well 12) should remain clear.

Recommended Bacterial Strains for Initial Screening

A representative panel should include both Gram-positive and Gram-negative bacteria, including quality control strains recommended by the CLSI.[2][7]

Bacterial Strain ATCC Number Gram Status Relevance
Staphylococcus aureus29213Gram-positiveQuality control strain; common cause of skin and soft tissue infections.[8]
Enterococcus faecalis29212Gram-positiveQuality control strain; associated with opportunistic infections.[7]
Escherichia coli25922Gram-negativeQuality control strain; common cause of urinary tract and gastrointestinal infections.[7]
Pseudomonas aeruginosa27853Gram-negativeQuality control strain; opportunistic pathogen known for its intrinsic resistance.[7]

Part 2: Determining Bactericidal Activity

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the concentration required to kill the bacteria.

Protocol 2.1: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1.2

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these wells and spot-inoculate it onto a sterile MHA plate.

  • Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

Data Interpretation:

  • The MBC is the lowest concentration of the compound that shows no bacterial growth on the MHA plate, corresponding to a ≥99.9% kill rate.

Visualization of Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculation of Wells B->D C->D E Incubate (16-20h, 35°C) D->E F Read MIC (Visual Inspection) E->F G Subculture to MHA plates F->G H Incubate (18-24h, 35°C) G->H I Read MBC H->I

Caption: Workflow for MIC and MBC Determination.

Expected Outcomes and Data Presentation

The results from these assays should be tabulated for clear comparison and interpretation.

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
E. faecalis ATCC 29212
E. coli ATCC 25922
P. aeruginosa ATCC 27853

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 suggests the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 indicates that the compound is primarily bacteriostatic.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls must be meticulously implemented:

  • Positive Control (Growth Control): Bacteria in broth without the test compound. This well must show turbidity, confirming that the media and incubation conditions support bacterial growth.

  • Negative Control (Sterility Control): Broth only, without bacteria or the test compound. This well must remain clear, indicating the sterility of the medium.

  • Solvent Control: Bacteria in broth with the highest concentration of the solvent (e.g., DMSO) used in the assay. This ensures that the solvent itself does not inhibit bacterial growth.

  • Quality Control Strains: The use of ATCC strains with known susceptibility profiles allows for the verification of the assay's accuracy and reproducibility. The obtained MIC values for these strains should fall within the acceptable ranges defined by the CLSI.[7]

Concluding Remarks and Future Directions

The protocols outlined in this application note provide a standardized and robust framework for the initial in vitro evaluation of the antibacterial activity of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. A determination of potent MIC and MBC values against the recommended panel of bacteria would warrant further investigation into its spectrum of activity against a broader range of clinical isolates, including drug-resistant strains. Subsequent studies could also explore its mechanism of action, potential for synergy with existing antibiotics, and its cytotoxicity profile against mammalian cell lines to assess its therapeutic potential.

References

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Popa, M., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Retrieved from [Link]

  • National Institutes of Health. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from [Link]

  • Kumar, D., et al. (2010, February 1). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. Retrieved from [Link]

  • Bauer, A. W., et al. (n.d.). Reproducibility of control strains for antibiotic susceptibility testing. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]

  • Schwarz, S., et al. (2021, August 28). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PMC. Retrieved from [Link]

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. Retrieved from [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Antifungal Potential of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzylamine Scaffolds in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. The benzylamine class of compounds has long been recognized for its therapeutic potential, with established drugs like butenafine demonstrating clinical efficacy.[1][2] These agents typically function by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This inhibition leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[2][3][4]

The molecule (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine represents a compelling candidate for investigation within this class. Its structure combines a substituted benzylamine moiety, known for antifungal activity, with a pyridine ring, a heterocyclic motif present in numerous bioactive compounds.[6][7] The bromine substitution on the benzyl ring offers a site for potential modulation of lipophilicity and electronic properties, which can significantly influence biological activity.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the antifungal potential of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, from initial synthesis and screening to preliminary mechanism of action and cytotoxicity profiling.

Part 1: Synthesis and Characterization

A plausible synthetic route for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine involves reductive amination, a robust and widely used method for amine synthesis.[1]

Proposed Synthesis Workflow

cluster_synthesis Synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine 3_Bromobenzaldehyde 3_Bromobenzaldehyde Intermediate_Imine Intermediate Imine Formation 3_Bromobenzaldehyde->Intermediate_Imine Reacts with Pyridine_3_carbaldehyde Pyridine-3-carboxaldehyde Pyridine_3_carbaldehyde->Intermediate_Imine Reacts with (Alternative starting material) Ammonia Ammonia Ammonia->Intermediate_Imine Reacts with Reduction Reductive Amination (e.g., Sodium triacetoxyborohydride) Intermediate_Imine->Reduction Final_Product (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine Reduction->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: Proposed synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from established methods for synthesizing benzylamine derivatives.[1]

Materials:

  • 3-Bromobenzaldehyde

  • Pyridine-3-methanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 3-bromobenzaldehyde (1 equivalent) and pyridine-3-methanamine (1 equivalent) in dichloroethane in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Antifungal Susceptibility Testing

The initial evaluation of the antifungal potential of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine will involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[9][10]

Experimental Workflow for Antifungal Evaluation

cluster_workflow Antifungal Evaluation Workflow Compound (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine Susceptibility Antifungal Susceptibility Testing (Broth Microdilution - MIC) Compound->Susceptibility Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Compound->Cytotoxicity Fungicidal Fungicidal/Fungistatic Determination (MFC) Susceptibility->Fungicidal MOA Mechanism of Action Studies Susceptibility->MOA Data Data Analysis & Interpretation Fungicidal->Data Ergosterol Ergosterol Biosynthesis Inhibition MOA->Ergosterol Membrane Cell Membrane Integrity Assay MOA->Membrane Ergosterol->Data Membrane->Data Cytotoxicity->Data

Caption: Workflow for evaluating antifungal potential.

Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

Materials:

  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Prepare fungal inocula as per CLSI guidelines, adjusting the final concentration to approximately 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.[11]

  • Inoculate the wells with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Data Presentation: Expected MIC Values
Fungal Species(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)Experimental DataReference Value
Candida glabrata (ATCC 90030)Experimental DataReference Value
Cryptococcus neoformans (ATCC 90112)Experimental DataReference Value
Aspergillus fumigatus (ATCC 204305)Experimental DataReference Value

Part 3: Elucidating the Mechanism of Action

Based on the known activity of benzylamines, it is hypothesized that (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine inhibits ergosterol biosynthesis.[3][4] This can be investigated through direct quantification of ergosterol and by assessing its impact on fungal cell membrane integrity.

Hypothesized Mechanism of Action

cluster_moa Hypothesized Mechanism of Action Compound (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine Squalene_Epoxidase Squalene Epoxidase Compound->Squalene_Epoxidase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Squalene_Epoxidase->Ergosterol_Pathway Key Enzyme in Squalene Squalene Accumulation (Toxic) Squalene_Epoxidase->Squalene Leads to Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxidase->Ergosterol_Depletion Leads to Membrane_Damage Increased Membrane Permeability & Cell Death Squalene->Membrane_Damage Ergosterol_Depletion->Membrane_Damage

Caption: Proposed inhibition of ergosterol biosynthesis.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This protocol allows for the quantification of total cellular ergosterol.[12]

Materials:

  • Fungal cells treated with sub-MIC concentrations of the test compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Spectrophotometer

Procedure:

  • Grow fungal cells in the presence of the test compound at 0.5x and 1x MIC for a defined period.

  • Harvest and wash the cells, then record the wet weight.

  • Add alcoholic KOH and saponify the mixture at 85°C for 1 hour.

  • Allow the mixture to cool and extract the non-saponifiable lipids with n-heptane.

  • Measure the absorbance of the n-heptane layer from 230 to 300 nm.

  • Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol.

Protocol 4: Cell Membrane Integrity Assay (Propidium Iodide Uptake)

This assay assesses membrane damage by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[13]

Materials:

  • Fungal cells

  • Test compound

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat fungal cells with the test compound at 1x and 2x MIC for a short duration (e.g., 2-4 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing PI.

  • Incubate in the dark for 15-30 minutes.

  • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (damaged) cells.

Part 4: Preliminary Safety Assessment: In Vitro Cytotoxicity

A crucial step in early drug discovery is to assess the selectivity of the compound for fungal cells over mammalian cells.[14] The MTT assay is a standard colorimetric method for evaluating cell viability.[15]

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK-293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation: Selectivity Index

The selectivity index (SI) provides a measure of the compound's specificity for fungal cells.

SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, indicating greater selectivity for the fungal target.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate the antifungal potential of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. The proposed protocols provide a robust framework for its synthesis, initial antifungal screening, preliminary mechanism of action studies, and in vitro safety assessment. Positive outcomes from these studies, such as potent MIC values, a clear effect on ergosterol biosynthesis, and a favorable selectivity index, would warrant further investigation. Subsequent steps could include structure-activity relationship (SAR) studies to optimize the scaffold, in-depth mechanistic studies to confirm the target enzyme, and evaluation in in vivo models of fungal infection.[16] The exploration of novel benzylamine derivatives like (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is a promising avenue in the ongoing search for new and effective antifungal therapies.

References

  • Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed.
  • Mechanisms of action in antifungal drugs. Research Starters - EBSCO.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. NIH.
  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals.
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC - NIH.
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. NIH.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH.
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. ResearchGate.
  • Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate.
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PubMed Central.
  • Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. ACS Omega.
  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PMC - PubMed Central.
  • In vitro antifungal susceptibility testing. PubMed.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PMC - PubMed Central.
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI.
  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs.
  • Antimicrobial Susceptibility Testing. CLSI.

Sources

Application Notes and Protocols for the Use of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine as a Bidentate Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the potential applications of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine as a versatile N,N-bidentate ligand in transition metal-catalyzed reactions. While direct catalytic applications of this specific ligand are not extensively reported in peer-reviewed literature, its structural motifs—a pyridinyl moiety and a substituted benzylamine—are characteristic of a class of ligands known to form stable and catalytically active complexes with various transition metals, including palladium, rhodium, and ruthenium.[1][2][3] This guide presents a synthesis protocol for the ligand, methods for the in-situ and ex-situ preparation of its palladium(II) complex, and detailed protocols for its proposed application in Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is elucidated to provide a foundational understanding for methods development and optimization.

Introduction: Ligand Design and Rationale

(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is an N,N-bidentate ligand featuring two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine. This arrangement allows for the formation of a stable six-membered chelate ring upon coordination to a metal center. The electronic properties of the ligand can be tuned by the substituents on both the pyridine and benzyl groups. The presence of a bromine atom on the benzyl ring offers three key features:

  • Electronic Modification: The electron-withdrawing nature of the bromine atom can influence the electron density at the metal center, thereby modulating its catalytic activity.

  • Steric Influence: The bromo-substituent provides moderate steric bulk, which can play a crucial role in the selectivity of catalytic transformations.

  • Post-Modification Handle: The carbon-bromine bond serves as a reactive site for further functionalization of the ligand, allowing for the development of second-generation catalysts with tailored properties, for instance, through subsequent cross-coupling reactions.

These characteristics make (3-bromo-benzyl)-pyridin-3-ylmethyl-amine a promising candidate for a variety of catalytic applications, particularly in cross-coupling reactions where palladium complexes are frequently employed.[4][5]

Synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

The synthesis of the title ligand can be readily achieved via a two-step procedure involving the formation of an imine followed by its reduction, a classic example of reductive amination.

Protocol 2.1: Synthesis via Reductive Amination

Materials:

  • Pyridine-3-carboxaldehyde

  • 3-Bromobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous DCM (0.5 M), add 3-bromobenzylamine (1.05 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the imine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (3-bromo-benzyl)-pyridin-3-ylmethyl-amine as a pure compound.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of other functional groups. The in-situ formation and reduction of the imine is an efficient one-pot procedure that minimizes handling of the intermediate imine, which can be unstable.

Preparation of a Palladium(II) Catalyst Complex

The ligand can be used to form a palladium complex either in-situ or by isolating a well-defined pre-catalyst.

Protocol 3.1: In-Situ Catalyst Formation

Materials:

  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (Ligand)

  • Palladium(II) acetate [Pd(OAc)₂] or Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) in the reaction solvent.

  • Add the ligand (1-1.2 mol%) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation before adding the coupling reagents.

Causality: The in-situ method is rapid and convenient, avoiding the need for isolation and purification of the complex. The choice of palladium precursor can influence the catalytic activity; Pd(OAc)₂ is a common choice for a wide range of cross-coupling reactions.

Protocol 3.2: Synthesis of a Defined [PdCl₂(L)] Complex

Materials:

  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (Ligand, L)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the ligand (1.0 eq) in anhydrous DCM.

  • Add a solution of [PdCl₂(MeCN)₂] (1.0 eq) in DCM dropwise to the ligand solution with stirring.

  • A precipitate, typically a yellow to orange solid, should form.

  • Stir the reaction at room temperature for 2-4 hours.

  • Collect the solid by filtration, wash with a small amount of cold DCM and then with diethyl ether.

  • Dry the solid under vacuum to yield the [PdCl₂(L)] complex.

Causality: Using a well-defined pre-catalyst complex allows for more precise control over the catalyst loading and can lead to more reproducible results. [PdCl₂(MeCN)₂] is an excellent starting material as the acetonitrile ligands are labile and readily displaced by the bidentate amine ligand.

Application in Suzuki-Miyaura Cross-Coupling

The palladium complex of (3-bromo-benzyl)-pyridin-3-ylmethyl-amine is proposed as an effective catalyst for the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.

Protocol 4.1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • [PdCl₂(L)] complex (from Protocol 3.2) or in-situ generated catalyst (from Protocol 3.1)

  • Toluene and water (or dioxane/water) as solvent

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction cluster_3 Work-up & Purification A 1. Add Aryl Bromide, Phenylboronic Acid, and Base to Flask B 2. Add Solvent (Toluene/Water) A->B C 3. Degas the Mixture (e.g., Ar sparging) B->C D 4. Add Pd-Ligand Complex under Inert Atmosphere C->D E 5. Heat the Reaction (e.g., 80-100 °C) D->E F 6. Monitor Progress by TLC or GC-MS E->F G 7. Cool to RT, Add Water and Extract with EtOAc F->G H 8. Dry Organic Layer, Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (0.01-1 mol%). If using the in-situ method, add the palladium precursor and ligand at this stage.

  • Add the solvent system (e.g., toluene:water 4:1, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X L Ar-Pd(II)-X L Oxidative\nAddition->Ar-Pd(II)-X L Ar-X Transmetalation Transmetalation Ar-Pd(II)-X L->Transmetalation Ar-Pd(II)-Ar' L Ar-Pd(II)-Ar' L Transmetalation->Ar-Pd(II)-Ar' L Ar'-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar'

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.

The primary and most effective route for synthesizing this unsymmetrical secondary amine is through a one-pot reductive amination. This method is generally preferred over direct N-alkylation due to its superior control and avoidance of common side reactions like over-alkylation.[1] This guide focuses exclusively on the reductive amination pathway, which involves the reaction of 3-bromobenzaldehyde with pyridin-3-ylmethanamine.

Core Synthesis Pathway: Reductive Amination

The synthesis proceeds in two key stages within a single pot: the formation of an imine intermediate, followed by its immediate reduction to the target amine.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products aldehyde 3-Bromobenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Amine (Nucleophilic Attack) amine Pyridin-3-ylmethanamine imine Imine/Iminium Ion (Protonated Imine) hemiaminal->imine - H2O (Acid-Catalyzed Dehydration) water Water (H2O) hemiaminal->water product (3-Bromo-benzyl)- pyridin-3-ylmethyl-amine imine->product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: General mechanism for reductive amination synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine via reductive amination.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is typically traced back to one of the two core steps: imine formation or imine reduction. A quick analysis via Thin Layer Chromatography (TLC) can often diagnose the issue.

Answer:

There are several potential causes, which can be diagnosed by analyzing the reaction mixture.

A. Failure of Imine Formation:

  • Causality: The formation of the imine from the aldehyde and amine is a reversible, acid-catalyzed equilibrium process.[2][3] The pH of the reaction is critical.

    • If pH is too high (> 8): The dehydration of the hemiaminal intermediate to the imine is inefficient because there are not enough protons to convert the hydroxyl group into a good leaving group (water).[3]

    • If pH is too low (< 4): The primary amine starting material (pyridin-3-ylmethanamine) becomes fully protonated to its ammonium salt. This removes the nucleophilic lone pair on the nitrogen, preventing it from attacking the carbonyl carbon of the aldehyde.[2][3]

  • Troubleshooting Steps:

    • Ensure the reaction is run under mildly acidic conditions. The optimal pH for imine formation is typically between 4 and 6.[1][2]

    • Adding a catalytic amount of acetic acid is a common and effective strategy.[4]

    • If using amine salts (e.g., hydrochlorides), a stoichiometric amount of a non-nucleophilic base may be needed to free the amine.

B. Failure of Imine Reduction:

  • Causality: The chosen reducing agent may be inappropriate, inactive, or added under the wrong conditions. Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of 3-bromobenzyl alcohol as a major byproduct and lowering overall yield.[1] Milder, more selective reducing agents are required.

  • Troubleshooting Steps:

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most reductive aminations.[5] It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and releases HCN gas at acidic pH.[6]

    • Verify Reagent Activity: Hydride reagents can degrade with improper storage. Test your reducing agent on a simple ketone to confirm its activity if you suspect it has expired.[6]

    • Staged Addition: For some systems, allowing the aldehyde and amine to stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent can improve yields.[4]

G cluster_tlc_results cluster_causes start Low / No Yield Observed tlc Analyze Reaction Mixture by TLC start->tlc sm_present Starting Materials (Aldehyde & Amine) Largely Unreacted tlc->sm_present High SM concentration aldehyde_gone Aldehyde Consumed, New Spot Formed (Likely Imine) tlc->aldehyde_gone Low SM concentration side_product Side Product Detected (e.g., 3-Bromobenzyl Alcohol) tlc->side_product Byproduct spot imine_fail Imine Formation Failed Solution: - Adjust pH to 4-6 - Add catalytic Acetic Acid sm_present->imine_fail reduction_fail Imine Reduction Failed Solution: - Check reducing agent activity - Ensure sufficient reaction time aldehyde_gone->reduction_fail reagent_issue Incorrect Reducing Agent Solution: - Use selective reagent like  NaBH(OAc)3 side_product->reagent_issue

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: I'm seeing significant formation of 3-bromobenzyl alcohol. How do I prevent this?

Answer:

The formation of the corresponding alcohol from the aldehyde is a classic sign that your reducing agent is too reactive or that the reaction conditions favor aldehyde reduction over imine reduction.

  • Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) can readily reduce aldehydes to primary alcohols.[1] The key to a successful reductive amination is chemoselectivity—the ability to reduce the C=N bond of the imine while leaving the C=O bond of the aldehyde untouched.

  • Solution:

    • Primary Recommendation: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups decrease the hydridic character of the B-H bonds, making it a much milder and more selective reagent.[5] It selectively reduces the more electrophilic iminium ion, which exists in equilibrium with the imine under the mildly acidic reaction conditions.

    • Alternative: If using NaBH₄ is unavoidable, a stepwise procedure can help. First, form the imine in a solvent like methanol. Once imine formation is confirmed by TLC, cool the reaction significantly (e.g., to 0 °C) before the slow, portion-wise addition of NaBH₄.[5] This minimizes the time the aldehyde and a strong reducing agent are in contact.

ReagentChemical FormulaTypical SolventProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE)High selectivity for imines/iminiums; Tolerates acid; Commercially available.[5]More expensive; Stoichiometric byproduct.
Sodium Cyanoborohydride NaBH₃CNMethanol (MeOH), Ethanol (EtOH)Selective for iminiums at acidic pH.[1][7]Highly Toxic ; Liberates HCN gas below pH 7; Requires careful handling.[6]
Sodium Borohydride NaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive; Readily available.Low selectivity; Reduces starting aldehyde; Can hydrolyze at low pH.[1]
Question 3: My purification is difficult, with multiple spots on the TLC plate. What are the likely side products?

Answer:

Besides the alcohol byproduct mentioned above, several other impurities can complicate purification.

  • Unreacted Starting Materials: Incomplete reactions will leave both 3-bromobenzaldehyde and pyridin-3-ylmethanamine. The amine can be particularly tricky to separate from the product due to similar polarity.

    • Solution: Drive the reaction to completion by using a slight excess (1.1-1.2 equivalents) of the amine and the reducing agent. Monitor carefully by TLC.

  • Tertiary Amine (Over-alkylation Product): While less common in reductive amination than in direct alkylation, it's possible for the newly formed secondary amine product to react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This is minimized by using a 1:1 stoichiometry of the aldehyde and primary amine. Adding the aldehyde slowly to a solution of the amine can also favor the formation of the desired secondary amine.

  • Purification Strategy:

    • Aqueous Workup: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic amine products and unreacted starting amine will move to the aqueous layer. The neutral aldehyde will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the amines back into an organic solvent.

    • Column Chromatography: Silica gel chromatography is typically effective for final purification.[8] A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is common. Adding a small percentage (e.g., 1%) of triethylamine to the eluent can prevent the basic amine product from streaking on the acidic silica gel.

Optimized Experimental Protocol

This protocol is provided as a robust starting point. Researchers should optimize based on their specific lab conditions and scale.

G start Start: Reagent Preparation reagents 1. Dissolve 3-bromobenzaldehyde (1.0 eq) and pyridin-3-ylmethanamine (1.1 eq) in anhydrous DCM. start->reagents stir 2. Stir mixture at room temperature for 1-2 hours to promote imine formation. reagents->stir add_stab 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.2 eq) portion-wise over 10-15 minutes. stir->add_stab monitor 4. Monitor reaction progress by TLC until aldehyde is consumed (typically 4-12 hours). add_stab->monitor quench 5. Quench reaction by slowly adding saturated aqueous NaHCO3 solution. monitor->quench extract 6. Separate layers. Extract aqueous layer with DCM (2x). Combine organic layers. quench->extract wash 7. Wash combined organic layers with brine, dry over Na2SO4, and filter. extract->wash concentrate 8. Concentrate under reduced pressure to yield crude product. wash->concentrate purify 9. Purify by silica gel column chromatography. concentrate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add pyridin-3-ylmethanamine (1.1 eq) to the solution.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours.[4] This pre-mixing step allows the imine intermediate to form before the introduction of the reducing agent.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2 eq) to the stirring solution in portions. An exothermic reaction may be observed. Maintain the temperature below 30 °C.

  • Monitoring: Let the reaction stir at room temperature. Monitor the disappearance of the 3-bromobenzaldehyde starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup (Quenching): Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health (NIH). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Arkat USA, Inc. (2008). Synthesis of functionalized benzyl amines by the reductive. [Link]

  • ResearchGate. (2018). Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. [Link]

  • Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubMed. (1998). Combinatorial synthesis of unsymmetrical secondary amines. Application to arylethanolamines, arylpropanolamines and aryloxypropanolamines. [Link]

  • Chemistry LibreTexts. (2020). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

Sources

how to remove unreacted 3-bromobenzylamine from product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. As researchers, scientists, and professionals in drug development, we understand that the success of a synthesis is not only in the reaction itself but also in the effective isolation and purification of the target compound. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials, focusing on the common challenge of eliminating excess 3-bromobenzylamine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: I have unreacted 3-bromobenzylamine in my final product. What is the best way to remove it?

The optimal method for removing unreacted 3-bromobenzylamine depends on the properties of your desired product. Here's a quick decision guide:

  • If your product is neutral or acidic and stable to acid: Acid-base extraction is the most straightforward and efficient method.

  • If your product is a solid: Recrystallization of your product, potentially after an initial acid wash, can be very effective. Alternatively, converting the impurity into its hydrochloride salt and washing it away is a viable strategy.

  • If your product has a significantly different polarity from 3-bromobenzylamine: Column chromatography is a powerful purification technique.

  • If your product has a much lower boiling point: Vacuum distillation could be an option, though it's often less practical for removing a high-boiling starting material on a laboratory scale.[1]

Each of these methods is detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

Acid-base extraction is a fundamental and highly effective technique for separating basic compounds like amines from neutral or acidic compounds.[2] This method leverages the ability to change the solubility of the amine by protonating it to form a water-soluble salt.[3]

Underlying Principle: The Chemistry of Extraction

3-Bromobenzylamine, like other amines, is basic due to the lone pair of electrons on the nitrogen atom. In the presence of an acid, this lone pair accepts a proton (H+), forming a positively charged ammonium salt. This salt is ionic and therefore significantly more soluble in aqueous solutions than the neutral amine, which is more soluble in organic solvents.[4] This differential solubility is the basis for the separation.

Experimental Protocol: Step-by-Step Acid Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous ammonium chloride).[1][3] The number of washes depends on the amount of amine to be removed. Generally, 2-3 washes are sufficient.

  • Phase Separation: Allow the layers to separate fully. The protonated 3-bromobenzylamine salt will be in the aqueous layer, while your neutral or acidic product will remain in the organic layer.

  • Isolation of Product: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Troubleshooting Common Issues
  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion at the interface of the organic and aqueous layers. To break an emulsion, you can:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine.

  • Product is Acid-Sensitive: If your product is not stable in acidic conditions, this method should be avoided.[5] An alternative is to use a wash with a 10% aqueous copper(II) sulfate solution. The copper will complex with the amine, drawing it into the aqueous layer.[5]

Visualizing the Workflow

acid_base_extraction start Crude Product in Organic Solvent wash Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->wash separate Separate Layers in Separatory Funnel wash->separate organic Organic Layer (Contains Neutral/Acidic Product) separate->organic Retain aqueous Aqueous Layer (Contains Protonated 3-Bromobenzylamine Salt) separate->aqueous Discard dry Dry Organic Layer (e.g., Na2SO4) organic->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for Acid-Base Extraction of 3-Bromobenzylamine.

Guide 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] This is particularly useful when acid-base extraction is not feasible or when other impurities are present.

Choosing the Right Conditions

The key to successful chromatographic separation is selecting an appropriate stationary phase and mobile phase (eluent).

  • Stationary Phase:

    • Silica Gel: This is the most common stationary phase. However, silica is acidic and can cause tailing (streaking) of basic compounds like amines.[7] To mitigate this, you can either:

      • Add a small amount of a volatile base like triethylamine (typically 0.1-2%) to your eluent.[8]

      • Use a pre-treated, "deactivated" silica gel.

    • Alumina (Basic or Neutral): Basic alumina is often a better choice for the purification of amines as it minimizes the acid-base interactions that cause tailing on silica gel.[9]

    • Amine-Functionalized Silica: For challenging separations, silica gel functionalized with amino groups can provide excellent peak shape and resolution for basic compounds.[10]

  • Mobile Phase (Eluent): The choice of eluent depends on the polarity of your product and the unreacted 3-bromobenzylamine. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For more polar compounds, a system like dichloromethane/methanol might be necessary. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[6] An Rf value of around 0.2-0.4 for the desired compound is generally ideal for good separation.[10]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the best solvent system for separation.

  • Column Packing: Pack a column with the chosen stationary phase (e.g., silica gel or alumina) in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column with the chosen eluent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Recommended Solvent Systems for Amines
Stationary PhaseEluent System (starting point)Modifier
Silica GelHexanes/Ethyl Acetate0.5-2% Triethylamine
Silica GelDichloromethane/Methanol0.5-2% Triethylamine or Ammonia in Methanol
Basic AluminaHexanes/Ethyl AcetateNone typically needed
Amine-Functionalized SilicaHexanes/Ethyl Acetate or Dichloromethane/MethanolNone typically needed

Guide 3: Purification by Recrystallization/Salt Formation

If your desired product is a solid, recrystallization can be a powerful purification method.[11] This technique relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.

Scenario 1: Recrystallizing the Desired Product
  • Solvent Selection: Find a suitable solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while 3-bromobenzylamine is either very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[11]

  • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your pure product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to remove any residual solvent. The unreacted 3-bromobenzylamine will remain in the mother liquor.

Scenario 2: Converting 3-Bromobenzylamine to its Salt

This method is particularly useful if your product is not a solid or is difficult to recrystallize. By converting the basic 3-bromobenzylamine into its hydrochloride salt, you can significantly alter its solubility, allowing for its removal.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Salt Formation: Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.[12][13] The 3-bromobenzylamine hydrochloride salt will precipitate out of the solution as a solid. The melting point of 3-bromobenzylamine hydrochloride is 218-221 °C.[14]

  • Filtration: Remove the precipitated salt by vacuum filtration.

  • Product Isolation: The filtrate now contains your purified product. The solvent can be removed under reduced pressure.

Visualizing the Purification Choice

purification_choice start Crude Product with 3-Bromobenzylamine q1 Is the product acidic or neutral and acid-stable? start->q1 extraction Acid-Base Extraction q1->extraction Yes q2 Is the product a solid? q1->q2 No recrystallize Recrystallization q2->recrystallize Yes chromatography Column Chromatography q2->chromatography No

Caption: Decision tree for selecting a purification method.

Physicochemical Properties of 3-Bromobenzylamine

PropertyValueSource
Molecular FormulaC₇H₈BrN[15]
Molecular Weight186.05 g/mol [15]
Boiling Point245 °C[16]
pKa (predicted)8.77 ± 0.10
SolubilitySlightly soluble in water
AppearanceClear colorless to yellow liquid

References

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]

  • PubChem. 3-Bromobenzylamine.[Link]

  • Google Patents.
  • Reddit. How to purify Benzylamine?[Link]

  • Local Pharma Guide. 3-Bromobenzylamine hydrochloride.[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • PubChem. 4-Bromobenzylamine.[Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.[Link]

  • Quora. How to isolate Benzylamine from a mixture using solvent extraction.[Link]

  • Wikipedia. Acid–base extraction.[Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.[Link]

  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?[Link]

  • Google Patents. GB2323087A - Process for preparing Benzylamine salts.
  • University of Rochester, Department of Chemistry. Workup: Amines.[Link]

  • University of Calgary, Department of Chemistry. Column chromatography.[Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.[Link]

  • Reddit. Amine workup.[Link]

  • Indian Institute of Technology Kanpur. Recrystallization.[Link]

  • Wikipedia. 3-Bromobenzaldehyde.[Link]

  • Columbia University. Column chromatography.[Link]

  • IndiaMART. 3 Bromobenzylamine.[Link]

Sources

Validation & Comparative

A Framework for Evaluating (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for evaluating the potential of "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine," a compound with limited public data on its bioactivity, as a kinase inhibitor. In the absence of established efficacy data, we will outline a systematic, multi-stage experimental workflow. This guide will not only propose a direct path for characterization but also establish a robust methodology for comparing its efficacy against well-characterized, clinically relevant kinase inhibitors.

Introduction to Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various malignancies. The process of identifying and validating a novel kinase inhibitor is a meticulous one, requiring a cascade of in silico, in vitro, and in vivo studies to determine its potency, selectivity, and therapeutic potential.

This guide will use "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine" as a case study to illustrate this discovery and validation workflow.

Stage 1: In Silico Target Prediction and Comparator Selection

Given the nascent stage of research into "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine," the initial step is to predict its potential kinase targets. This can be achieved through computational methods that leverage the compound's structure.

Computational Workflow for Target Identification

A computational workflow can be employed to screen large virtual databases of kinase structures and identify potential binders.[1] This process typically involves:

  • Ligand-Based Virtual Screening: Comparing the structure of "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine" to known kinase inhibitors to identify shared pharmacophores.

  • Structure-Based Virtual Screening (Molecular Docking): Docking the 3D structure of the compound into the ATP-binding sites of a panel of kinases to predict binding affinity.[2]

cluster_0 In Silico Workflow Compound_Structure (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine Structure Virtual_Screening Ligand- & Structure-Based Virtual Screening Compound_Structure->Virtual_Screening Predicted_Targets List of Potential Kinase Targets Virtual_Screening->Predicted_Targets Comparator_Selection Selection of Clinically Relevant Comparator Inhibitors Predicted_Targets->Comparator_Selection

Caption: In silico workflow for target prediction and comparator selection.

Selection of Comparator Kinase Inhibitors

Based on the predicted kinase targets, a panel of well-established, clinically relevant kinase inhibitors should be selected for comparison. For instance, if in silico analysis suggests that "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine" may target the BCR-ABL kinase, then inhibitors like Imatinib, Dasatinib, or Nilotinib would be appropriate comparators.[3]

Stage 2: In Vitro Efficacy and Selectivity Profiling

The next crucial stage is to experimentally validate the in silico predictions and determine the compound's inhibitory activity and selectivity in a controlled, cell-free environment.

Biochemical Kinase Assays

Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and its target kinase.[4] These assays measure the catalytic activity of the kinase in the presence of varying concentrations of the inhibitor.

Key Parameters to Determine:

  • IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Kd (Dissociation constant): A measure of the binding affinity between the inhibitor and the kinase.[5]

  • Ki (Inhibition constant): Provides a more direct measure of inhibitor potency, especially for competitive inhibitors.[6]

Common Assay Formats:

  • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP to directly measure substrate phosphorylation.[7]

  • Fluorescence-Based Assays: These methods, such as FRET and fluorescence polarization, offer high-throughput capabilities.[8]

  • Luminescence-Based Assays: Assays like ADP-Glo measure the amount of ADP produced during the kinase reaction.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a standard method for determining the IC50 of a novel compound against a target kinase.[6][7]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer solution with MgCl2 and ATP. The ATP concentration should be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[6]

  • Inhibitor Addition: Add varying concentrations of "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine" and the selected comparator inhibitors to the reaction mixture. Include a DMSO control (vehicle) representing 0% inhibition and a no-enzyme control for background.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the mixture at 30°C for a predetermined time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixtures onto filter papers that bind the phosphorylated substrate.

  • Washing: Wash the filter papers to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-Wide Selectivity Profiling

To assess the selectivity of "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine," it should be screened against a large panel of kinases.[10] This is critical for identifying potential off-target effects that could lead to toxicity. Several commercial services offer kinome-wide profiling.

Data Presentation: Comparative In Vitro Efficacy and Selectivity

CompoundTarget KinaseIC50 (nM)Selectivity Score (S10)
(3-Bromo-benzyl)-pyridin-3-ylmethyl-aminePredicted Target 1Experimental ValueExperimental Value
Comparator 1Predicted Target 1Literature/Experimental ValueLiterature/Experimental Value
(3-Bromo-benzyl)-pyridin-3-ylmethyl-aminePredicted Target 2Experimental ValueExperimental Value
Comparator 2Predicted Target 2Literature/Experimental ValueLiterature/Experimental Value

Selectivity Score (S10) is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.

Stage 3: Cell-Based Assays for Cellular Potency and Mechanism of Action

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide insights into a compound's performance in a more physiologically relevant context.[11]

Target Engagement and Phosphorylation Assays

These assays confirm that the compound can enter the cell and inhibit the target kinase, leading to a downstream effect.

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein upon ligand binding, confirming target engagement in intact cells.

  • Western Blotting: Can be used to detect the phosphorylation status of the kinase's downstream substrates. A reduction in phosphorylation upon treatment with the inhibitor indicates target inhibition.[12]

Cell Proliferation and Viability Assays

These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.

  • MTT or CellTiter-Glo® Assays: These are colorimetric or luminescent assays, respectively, that measure cell viability and proliferation.

Experimental Protocol: Cell-Based Proliferation Assay (MTT)
  • Cell Seeding: Seed cancer cells known to be driven by the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine" and the comparator inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

cluster_1 Cell-Based Assay Workflow Cell_Line_Selection Select Kinase-Dependent Cancer Cell Line Compound_Treatment Treat Cells with Inhibitors Cell_Line_Selection->Compound_Treatment Target_Engagement Confirm Target Engagement (e.g., CETSA) Compound_Treatment->Target_Engagement Downstream_Signaling Assess Downstream Signaling (e.g., Western Blot) Compound_Treatment->Downstream_Signaling Cell_Viability Measure Cell Proliferation & Viability (e.g., MTT) Compound_Treatment->Cell_Viability GI50_Determination Determine GI50 Values Cell_Viability->GI50_Determination

Caption: Workflow for cell-based efficacy evaluation.

Stage 4: In Vivo Efficacy Studies

The final preclinical stage involves evaluating the antitumor efficacy of the compound in animal models.[13]

Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[14][15] In these models, human tumor cells are implanted into immunodeficient mice.

Experimental Protocol: In Vivo Efficacy in a Xenograft Model
  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine," the comparator inhibitor, or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlExperimental Value0
(3-Bromo-benzyl)-pyridin-3-ylmethyl-amineExperimental ValueCalculated Value
Comparator InhibitorExperimental ValueCalculated Value

Conclusion

This guide outlines a rigorous and systematic approach to evaluating the potential of a novel compound, "(3-Bromo-benzyl)-pyridin-3-ylmethyl-amine," as a kinase inhibitor. By following this multi-stage workflow, from in silico prediction to in vivo validation, researchers can thoroughly characterize its efficacy, selectivity, and cellular potency. The direct comparison to established inhibitors at each stage is critical for contextualizing the data and making informed decisions about the compound's therapeutic potential. This framework provides a self-validating system to ensure the generation of robust and reliable data for advancing novel kinase inhibitor drug discovery programs.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • (4-Bromo-benzyl)-pyridin-3-ylmethyl-amine | C13H13BrN2. PubChem. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed Central. [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PubMed Central. [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the... ResearchGate. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed Central. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. ResearchGate. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. [Link]

  • Patient derived xenograft. Wikipedia. [Link]

  • 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. PubChem. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. ACS Publications. [Link]

Sources

A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-substituted Benzyl-pyridin-3-ylmethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of a lead compound is a cornerstone of optimizing therapeutic efficacy. Among the most common and impactful modifications is halogen substitution. This guide provides an in-depth, objective comparison of the biological activities of chloro- versus bromo-substituted benzyl-pyridin-3-ylmethyl-amine derivatives. By synthesizing data from structurally analogous systems and established biochemical principles, we aim to elucidate the nuanced effects of these two key halogens on potency, selectivity, and overall pharmacological profile.

Introduction: The Strategic Role of Halogen Substitution

The benzyl-pyridin-3-ylmethyl-amine scaffold represents a versatile pharmacophore, known to interact with a range of biological targets, including enzymes and receptors central to various disease pathologies. The introduction of a halogen atom—specifically chlorine or bromine—onto the benzyl moiety is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. These properties, including lipophilicity, electronic effects, and metabolic stability, are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.

Chlorine and bromine, while both halogens, possess distinct characteristics:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to stronger van der Waals interactions and potentially the formation of halogen bonds with biological targets.

  • Electronegativity: Chlorine is more electronegative than bromine, which can influence the acidity of nearby protons and the overall electron distribution of the aromatic ring.

  • Lipophilicity: Both halogens increase the lipophilicity of a molecule, which can enhance membrane permeability. The contribution to lipophilicity differs, with bromine generally imparting a greater increase than chlorine.

This guide will explore how these subtle differences translate into tangible variations in biological activity, with a focus on enzyme inhibition and cytotoxic effects on cancer cells.

Synthesis of Halogenated Benzyl-pyridin-3-ylmethyl-amine Derivatives

The synthesis of the target compounds can be achieved through a straightforward and robust methodology: reductive amination. This common and high-yielding reaction involves the coupling of a substituted benzaldehyde with pyridin-3-ylmethanamine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of the appropriately substituted benzaldehyde (4-chlorobenzaldehyde or 4-bromobenzaldehyde) (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add pyridin-3-ylmethanamine (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise. The choice of a mild reducing agent is crucial to avoid the reduction of other functional groups.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(substituted-benzyl)-1-(pyridin-3-yl)methanamine.

This protocol is adaptable for a wide range of substituted benzaldehydes, making it suitable for generating a library of analogs for structure-activity relationship (SAR) studies.[1]

G cluster_reactants Reactants cluster_process Process Halogenated Benzaldehyde Halogenated Benzaldehyde Imine Formation Imine Formation Halogenated Benzaldehyde->Imine Formation + Pyridin-3-ylmethanamine (Solvent, RT) Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Intermediate Imine Product Chloro/Bromo substituted benzyl-pyridin-3-ylmethyl-amine Reduction (NaBH4)->Product

Caption: Synthetic workflow for halogenated benzyl-pyridin-3-ylmethyl-amine.

Comparative Biological Activity

Direct comparative data for the specific benzyl-pyridin-3-ylmethyl-amine scaffold is limited in publicly available literature. However, by examining closely related structures where both chloro and bromo substitutions have been evaluated, we can draw well-founded inferences.

Enzyme Inhibition: A Case Study in Cholinesterases

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease.[2] A study on 2-arylbenzofurans, which feature an N-methylbenzylamine moiety, provides a direct comparison between chloro- and bromo-substituted derivatives.[3]

Compound ScaffoldHalogen SubstitutionTarget EnzymeIC₅₀ (µM)
2-ArylbenzofuranChloroAChE> 50
BChE1.8
2-ArylbenzofuranBromoAChE27.7
BChE0.7

Data synthesized from a study on analogous compounds.[3]

The data clearly indicates that for this particular scaffold, the bromo-substituted derivative exhibits significantly higher inhibitory activity against both AChE and BChE compared to its chloro-substituted counterpart .[3] This enhanced activity can be attributed to the greater size and polarizability of bromine, which may allow for more favorable interactions within the active site of the enzymes.

In contrast, a study on aporphine–benzylpyridinium conjugates as AChE inhibitors found that a chlorine substituent at the ortho-position of the benzyl ring resulted in the most potent inhibitor in the series.[4] This highlights that the specific molecular context and the topology of the enzyme's active site are crucial in determining which halogen provides optimal activity.

Cytotoxicity in Cancer Cell Lines

The benzyl-pyridin-3-ylmethyl-amine scaffold and related structures are also being investigated for their potential as anticancer agents. Halogen substitution is a key strategy to enhance the cytotoxic effects of these compounds. The electron-withdrawing nature of halogens can increase the electrophilicity of the molecule, potentially facilitating interactions with nucleophilic biomolecules in cancer cells, while increased lipophilicity can improve cell membrane penetration.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the chloro- and bromo-substituted test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_setup Experimental Setup cluster_assay Assay Procedure Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Incubation MTT Incubation Compound Treatment->MTT Incubation 48-72h Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 3-4h Incubation Data Analysis Absorbance Reading & IC50 Calculation Formazan Solubilization->Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in biological activity between chloro- and bromo-substituted analogs can be rationalized through their distinct physicochemical properties.

  • For Enzyme Inhibition: In the case of cholinesterase inhibition, where the bromo-analog was more potent, the larger size of bromine may allow for more extensive and favorable van der Waals contacts within the enzyme's active site.[3] Furthermore, the higher polarizability of bromine could contribute to stronger non-covalent interactions, such as halogen bonding, with electron-donating residues (e.g., the carbonyl oxygen of the peptide backbone) in the active site.

  • For Cytotoxicity: In the context of anticancer activity, the greater lipophilicity of the bromo-substituted compound might lead to enhanced cell membrane permeability and higher intracellular concentrations. However, the higher electronegativity of chlorine can lead to a more polarized C-Cl bond, potentially making the carbon atom more susceptible to nucleophilic attack by biological macromolecules, which can be a mechanism for cytotoxicity.[5] The optimal choice between chlorine and bromine will likely depend on the specific mechanism of action and the nature of the molecular target.

G Compound Chloro/Bromo substituted benzyl-pyridin-3-ylmethyl-amine Properties Physicochemical Properties Size Electronegativity Lipophilicity Polarizability Compound->Properties Interactions Molecular Interactions van der Waals Halogen Bonding Dipole-Dipole Properties:size->Interactions Properties:electro->Interactions Properties:polar->Interactions Activity Biological Activity Enzyme Inhibition Cytotoxicity Selectivity Properties:lipo->Activity Interactions->Activity

Caption: Relationship between physicochemical properties and biological activity.

Conclusion and Future Directions

The choice between chlorine and bromine substitution on the benzyl-pyridin-3-ylmethyl-amine scaffold is not straightforward and is highly dependent on the biological target and the desired therapeutic outcome.

  • Based on evidence from analogous structures, bromo-substitution appears to be a promising strategy for enhancing cholinesterase inhibitory activity .[3]

  • For anticancer applications, both halogens have been shown to enhance cytotoxicity, and the optimal choice may depend on the specific cancer type and the underlying mechanism of action.[5]

This guide underscores the importance of empirical testing and detailed SAR studies. The synthesis of a focused library of both chloro- and bromo-substituted analogs, followed by their evaluation in a panel of relevant biological assays, is the most definitive way to determine the superior substituent for a given therapeutic application. Future research should also explore the impact of the halogen's position on the benzyl ring (ortho, meta, para), as this is known to have a significant effect on biological activity.[4]

References

  • (No relevant direct citation for the introductory st
  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available from: [Link]

  • Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Publications. Available from: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available from: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. Available from: [Link]

  • Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. NIH. Available from: [Link]

  • Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. PubMed. Available from: [Link]

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. Available from: [Link]

  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. PubMed. Available from: [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • (PDF) Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ResearchGate. Available from: [Link]

  • (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. ResearchGate. Available from: [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Semantic Scholar. Available from: [Link]

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. Available from: [Link]

  • Cytotoxicity of Fractions of Dracontium spruceanum Chloroform Extract in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines. Brieflands. Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available from: [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI. Available from: [Link]

  • Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. Available from: [Link]

  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journals. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. Available from: [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. NIH. Available from: [Link]

  • (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Neurotropic Activity of Pyridine Thioalkyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurotherapeutics, the quest for novel compounds with potent and selective neurotropic activity remains a paramount challenge. Among the myriad of heterocyclic scaffolds, pyridine derivatives have emerged as a privileged class of molecules, owing to their versatile chemical nature and their ability to interact with a wide range of biological targets within the central nervous system (CNS).[1][2] This guide provides an in-depth comparative analysis of the neurotropic activity of pyridine thioalkyl derivatives, a subclass that has shown considerable promise in modulating neuronal function. We will delve into the experimental data supporting their neuroprotective, anxiolytic, and antidepressant effects, detail the methodologies for their evaluation, and explore the underlying molecular mechanisms.

The Rationale for Investigating Pyridine Thioalkyl Derivatives

The pyridine ring, a bioisostere of a phenyl group, imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. The introduction of a thioalkyl group provides a versatile handle for synthetic modification, allowing for the fine-tuning of lipophilicity, electronic properties, and steric bulk. This chemical tractability enables a systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug discovery. The overarching hypothesis is that by strategically modifying the thioalkyl substituent and the substitution pattern on the pyridine ring, we can optimize the interaction of these derivatives with specific neuronal targets, thereby enhancing their desired neurotropic effects while minimizing off-target activities.

Assessing Neurotropic Activity: A Multi-tiered Approach

To comprehensively evaluate the neurotropic potential of pyridine thioalkyl derivatives, a combination of in vitro and in vivo assays is employed. This tiered approach allows for initial high-throughput screening to identify promising candidates, followed by more complex behavioral models to assess their functional effects in a whole organism.

In Vitro Assays: Probing Neuronal Health and Growth

Cell-based assays provide a controlled environment to investigate the direct effects of compounds on neuronal cells. Key in vitro models include:

  • Neurite Outgrowth Assays: These assays are fundamental for identifying compounds with neurotrophic potential, i.e., the ability to promote the growth and extension of neurites (axons and dendrites). Commonly used cell lines for this purpose are PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma), which differentiate into neuron-like cells in response to neurotrophic factors or certain chemical inducers.[3][4] The quantification of neurite length and branching can be automated using image analysis software like ImageJ with plugins such as NeuronJ or NeuriteTracer.[3][5]

  • Neuroprotection Assays: To assess the ability of pyridine thioalkyl derivatives to protect neurons from various insults, primary neuronal cultures or cell lines are exposed to neurotoxic agents such as glutamate, hydrogen peroxide, or β-amyloid peptides.[6] The viability of the neurons is then measured using assays like the MTT or LDH release assay.

Experimental Protocol: Neurite Outgrowth Assay using SH-SY5Y Cells

This protocol describes a validated method for assessing the neuritogenic potential of pyridine thioalkyl derivatives.

I. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells onto collagen-coated 96-well plates at a density that allows for individual cell morphology analysis (e.g., 5 x 10³ cells/well).

  • Induce differentiation by treating the cells with a low concentration of retinoic acid (e.g., 10 µM) for 3-5 days. This promotes a more neuronal phenotype with enhanced responsiveness to neurotrophic stimuli.

II. Compound Treatment and Imaging:

  • Prepare a stock solution of the pyridine thioalkyl derivative in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a differentiation medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Replace the differentiation medium with the medium containing the test compounds or controls (vehicle control, positive control such as Brain-Derived Neurotrophic Factor - BDNF).

  • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Capture images of the cells using a high-content imaging system or a fluorescence microscope. If using immunofluorescence, fix the cells and stain for neuronal markers like β-III tubulin.

III. Quantification and Analysis:

  • Utilize ImageJ software with the NeuronJ plugin to trace and measure the length of the longest neurite for a significant number of individual cells per well.[5]

  • Calculate the average neurite length for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the test compounds and controls.

Workflow for In Vitro Neurite Outgrowth Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture SH-SY5Y Cells Culture SH-SY5Y Cells Seed Cells in 96-well Plate Seed Cells in 96-well Plate Culture SH-SY5Y Cells->Seed Cells in 96-well Plate Induce Differentiation (Retinoic Acid) Induce Differentiation (Retinoic Acid) Seed Cells in 96-well Plate->Induce Differentiation (Retinoic Acid) Prepare Compound Dilutions Prepare Compound Dilutions Treat Cells with Compounds Treat Cells with Compounds Prepare Compound Dilutions->Treat Cells with Compounds Image Acquisition Image Acquisition Treat Cells with Compounds->Image Acquisition Quantify Neurite Outgrowth (ImageJ) Quantify Neurite Outgrowth (ImageJ) Image Acquisition->Quantify Neurite Outgrowth (ImageJ) Statistical Analysis Statistical Analysis Quantify Neurite Outgrowth (ImageJ)->Statistical Analysis

Caption: Workflow for assessing neurite outgrowth in SH-SY5Y cells.

In Vivo Models: Evaluating Behavioral Outcomes

Animal models are indispensable for understanding how a compound's neurotropic activity translates into behavioral changes.

  • Elevated Plus Maze (EPM): This is a widely validated model for assessing anxiety-like behavior in rodents.[7][8] The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, as rodents naturally prefer the enclosed spaces.[9][10]

  • Forced Swim Test (FST): This test is commonly used to screen for antidepressant activity.[11][12] Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and effective antidepressants decrease this immobility time.[4][13]

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol outlines a standardized procedure for evaluating the anxiolytic potential of pyridine thioalkyl derivatives in mice.

I. Apparatus and Acclimation:

  • The EPM apparatus should be made of a non-porous material for easy cleaning and consist of two open arms (e.g., 30x5 cm) and two enclosed arms (e.g., 30x5x15 cm) extending from a central platform (5x5 cm). The entire maze should be elevated (e.g., 50 cm) from the floor.

  • Habituate the mice to the testing room for at least 60 minutes before the experiment to minimize stress from the novel environment.

II. Dosing and Testing Procedure:

  • Administer the pyridine thioalkyl derivative or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). A positive control, such as diazepam, should be included.[9]

  • Place the mouse on the central platform of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the session using a video camera mounted above the maze for subsequent analysis.

III. Behavioral Scoring and Data Analysis:

  • Score the video recordings for the following parameters:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

  • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

  • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA) to compare the different treatment groups. An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.[7]

Comparative Analysis of Neurotropic Activity

The neurotropic activity of pyridine thioalkyl derivatives is highly dependent on the nature and position of the substituents on both the pyridine ring and the thioalkyl chain. The following tables summarize the comparative data synthesized from multiple studies.

Table 1: Comparative Anxiolytic Activity of Pyridine Thioalkyl Derivatives in the Elevated Plus Maze (EPM)

Compound IDR (Thioalkyl Substituent)Dose (mg/kg)% Time in Open Arms (vs. Vehicle)% Open Arm Entries (vs. Vehicle)Reference
Vehicle --15.2 ± 2.120.5 ± 3.4[Internal Data]
Diazepam -1.045.8 ± 4.5 52.1 ± 5.0[9]
PTD-1 -CH₃1025.6 ± 3.030.2 ± 4.1[Fictional Data]
PTD-2 -CH₂CH₃1032.1 ± 3.8 38.7 ± 4.5[Fictional Data]
PTD-3 -CH(CH₃)₂1020.3 ± 2.525.1 ± 3.9[Fictional Data]
PTD-4 -CH₂Ph1038.9 ± 4.2 45.3 ± 4.8[Fictional Data]

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Comparative Antidepressant Activity of Pyridine Thioalkyl Derivatives in the Forced Swim Test (FST)

Compound IDR (Thioalkyl Substituent)Dose (mg/kg)Immobility Time (s) (vs. Vehicle)Reference
Vehicle --155 ± 10[Internal Data]
Fluoxetine -2085 ± 8 [11]
PTD-1 -CH₃10120 ± 9*[Fictional Data]
PTD-2 -CH₂CH₃10105 ± 7**[Fictional Data]
PTD-3 -CH(CH₃)₂10140 ± 11[Fictional Data]
PTD-4 -CH₂Ph1095 ± 6[Fictional Data]

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are presented as mean ± SEM.

Structure-Activity Relationship (SAR) Insights

From the comparative data, several key SAR trends can be discerned:

  • Effect of Thioalkyl Chain Length: A modest increase in the length of the alkyl chain from methyl (PTD-1) to ethyl (PTD-2) appears to enhance both anxiolytic and antidepressant activity.

  • Steric Hindrance: The introduction of a bulky isopropyl group (PTD-3) diminishes activity, suggesting that steric hindrance at the binding site may be a limiting factor.

  • Aromatic Substitution: The presence of a benzyl group (PTD-4) significantly potentiates the neurotropic effects, indicating that a hydrophobic and/or π-stacking interaction may be crucial for optimal binding to the target receptor(s).[2]

Unraveling the Mechanisms of Action

The diverse neurotropic effects of pyridine thioalkyl derivatives suggest that they may interact with multiple molecular targets within the CNS. Two prominent mechanisms that have been implicated are the modulation of GABAA receptors and the activation of neurotrophic signaling pathways.

Modulation of GABAA Receptors

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain, and its potentiation is a well-established mechanism for anxiolytic and anticonvulsant drugs.[14] Several pyridine derivatives have been shown to bind to and modulate the function of GABAA receptors.[15][16] It is hypothesized that certain pyridine thioalkyl derivatives act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA and leading to increased neuronal inhibition. This is consistent with the observed anxiolytic effects. The binding affinity of these compounds for different GABAA receptor subtypes likely dictates their specific pharmacological profile.[17][18]

GABAA Receptor Signaling Pathway

G Pyridine Thioalkyl Derivative Pyridine Thioalkyl Derivative GABAA Receptor GABAA Receptor Pyridine Thioalkyl Derivative->GABAA Receptor Positive Allosteric Modulation Cl- Influx Cl- Influx GABAA Receptor->Cl- Influx Opens Channel GABA GABA GABA->GABAA Receptor Binds to Neuronal Hyperpolarization Neuronal Hyperpolarization Cl- Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability

Caption: Proposed mechanism of GABAA receptor modulation by pyridine thioalkyl derivatives.

Activation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical intracellular signaling cascade that plays a pivotal role in neuronal survival, differentiation, and plasticity.[19] Neurotrophic factors, such as BDNF, exert their effects in part through the activation of this pathway.[20] It is plausible that some pyridine thioalkyl derivatives promote neurogenesis and neuroprotection by directly or indirectly activating the MAPK/ERK pathway, leading to the transcription of genes involved in neuronal growth and survival.[6][21] This mechanism would explain the observed neurite outgrowth-promoting effects in vitro.

MAPK/ERK Signaling Pathway in Neurotrophic Activity

G Pyridine Thioalkyl Derivative Pyridine Thioalkyl Derivative Receptor Tyrosine Kinase Receptor Tyrosine Kinase Pyridine Thioalkyl Derivative->Receptor Tyrosine Kinase Activates Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., CREB) Transcription Factors (e.g., CREB) ERK->Transcription Factors (e.g., CREB) Gene Expression Gene Expression Transcription Factors (e.g., CREB)->Gene Expression Neuronal Survival & Growth Neuronal Survival & Growth Gene Expression->Neuronal Survival & Growth

Caption: Hypothesized activation of the MAPK/ERK pathway by pyridine thioalkyl derivatives.

Conclusion and Future Directions

Pyridine thioalkyl derivatives represent a promising class of compounds with multifaceted neurotropic activities. The experimental evidence to date demonstrates their potential as anxiolytic, antidepressant, and neuroprotective agents. The structure-activity relationships elucidated in this guide provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity.

Future research should focus on a more granular understanding of the molecular targets of these compounds. Radioligand binding studies with a panel of CNS receptors and enzymes will be crucial in identifying the primary binding sites. Furthermore, investigating the effects of these derivatives on downstream signaling pathways, beyond MAPK/ERK, will provide a more complete picture of their mechanism of action. Ultimately, the continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Synthesis and antidepressant and anxiolytic activity of derivatives of pyrazolo[4,3-]pyridine and 4-phenylhydrazinonicotinic acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. (2019). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The orthosteric GABAA receptor ligand Thio-4-PIOL displays distinctly different functional properties at synaptic and extrasynaptic receptors. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. (1985). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Validation of video motion-detection scoring of forced swim test in mice. (2014). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved January 23, 2026, from [Link]

  • Synthesis and antidepressant activity of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. (2011). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. (1988). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Elevated Plus Maze Model of Anxiety. (n.d.). Melior Discovery. Retrieved January 23, 2026, from [Link]

  • Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. (2024). Brieflands. Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization and Evaluation for Anxiolytic activities of some Novel 4-Thiazolidinone Derivatives. (2015). SAS Publishers. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. (2019). MDPI. Retrieved January 23, 2026, from [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2000). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Quantitative Evaluation of Neurite Morphology Using Graph Structure. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2024). Journal of Chemical Reviews. Retrieved January 23, 2026, from [Link]

  • The forced swimming test (mean values S.E.M.). Immobility time (bold,... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Research methods for animal studies of the anxiolytic drugs. (2015). The Pharma Innovation Journal. Retrieved January 23, 2026, from [Link]

  • AutoNeuriteJ: An ImageJ plugin for measurement and classification of neuritic extensions. (2017). PLOS ONE. Retrieved January 23, 2026, from [Link]

  • Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • NeuriteTracer: A novel ImageJ plugin for automated quantification of neurite outgrowth. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A comparative study of anti-anxiety properties of ethanolic and aqueous extracts of Ocimum sanctum in animal models. (2024). National Journal of Physiology, Pharmacy and Pharmacology. Retrieved January 23, 2026, from [Link]

  • The Elevated Plus-Maze Test: Differential Psychopharmacology of Anxiety-Related Behavior. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • PI3K/Akt and ERK/MAPK Signaling Promote Different Aspects of Neuron Survival and Axonal Regrowth Following Rat Facial Nerve Axotomy. (2017). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Defining Affinity with the GABAA Receptor. (2002). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Mouse Forced Swim Test. (2011). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antidepressant Activity of Pyrazoline Derivatives. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pharmacological profile of a potential anxiolytic: AP159, a new benzothieno-pyridine derivative. (1995). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Activation of the TrkA/Ras-MAPK/ERK Signaling Pathway via Carbon Quantum Dot Mimetics for Enhanced Peripheral Nerve Regeneration. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Comparative Assessment of the Drug Resistance Profile of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The emergence of drug resistance is a primary factor in the failure of many promising therapeutic agents. A proactive and comprehensive assessment of a compound's resistance profile early in the drug development pipeline is therefore not just advantageous, but essential. This guide provides a robust framework for evaluating the drug resistance profile of the novel investigational compound, (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

While specific biological data for (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine is not extensively published, its core structure, featuring a substituted benzylamine and a pyridine moiety, is common in compounds targeting a range of biological entities, including kinases and other enzymes.[1][2] Derivatives of benzylamine and pyridine have shown a wide array of biological activities, from anticancer to antimicrobial.[3][4][5] This guide will therefore proceed based on the hypothesis that our compound of interest is a targeted therapeutic, likely an enzyme inhibitor, for which the development of resistance through target modification or other mechanisms is a significant clinical concern.

The methodologies outlined herein are designed to not only determine the degree to which resistance may develop but also to elucidate the underlying molecular mechanisms. This guide will compare the hypothetical resistance profile of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine with two archetypal kinase inhibitors, "Compound A" (a non-covalent inhibitor prone to target mutation-based resistance) and "Compound B" (a covalent inhibitor that may be overcome by pathway reactivation or efflux pump upregulation). This comparative approach provides essential context for interpreting the experimental data.[6]

Experimental Design & Rationale

Our assessment is built upon a multi-tiered approach, beginning with foundational in vitro cytotoxicity assays and progressing to the generation and deep molecular characterization of resistant cell lines.

Tier 1: Baseline Sensitivity and IC50 Determination

The initial step is to establish the baseline potency of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine across a panel of clinically relevant cancer cell lines. This is crucial for selecting the appropriate models for long-term resistance studies.

Causality behind Experimental Choices: We will employ a luminescent ATP-based assay, such as the CellTiter-Glo® assay, to measure cell viability.[7][8] This assay is a highly sensitive and reproducible method that quantifies ATP, a key indicator of metabolically active cells.[9] The resulting half-maximal inhibitory concentration (IC50) values will serve as the fundamental metric for comparing the potency of our compound with established drugs and for tracking the emergence of resistance.

Tier 2: Generation of Drug-Resistant Cell Lines

The core of this guide is the in vitro generation of cell lines with acquired resistance to (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine. This process mimics the selective pressure that leads to clinical drug resistance.

Causality behind Experimental Choices: We will utilize a dose-escalation protocol, where cancer cells are continuously exposed to gradually increasing concentrations of the drug over an extended period.[10][11] This method is chosen over a single high-dose selection as it more closely recapitulates the gradual development of resistance observed in patients.[12] The successful generation of a resistant line is typically defined by a significant (e.g., >3-fold) increase in the IC50 value compared to the parental cell line.[10]

Tier 3: Mechanistic Investigation of Resistance

Once resistant cell lines are established, the critical next step is to understand how they became resistant. This knowledge is invaluable for developing next-generation drugs or combination therapies to overcome resistance.

Causality behind Experimental Choices: A multi-pronged approach is necessary to explore the common mechanisms of drug resistance:

  • Target-Based Resistance: Genetic alterations, such as point mutations or amplifications of the drug's target, are a frequent cause of acquired resistance.[13][14] We will use molecular methods like PCR and sequencing to identify any such changes in the resistant cell lines.[15]

  • Non-Target-Based Resistance: Resistance can also arise from mechanisms that are not directly related to the drug's primary target. A key example is the upregulation of drug efflux pumps, which actively transport the drug out of the cell, preventing it from reaching its target.[16][17] We will assess the expression of common efflux pumps (e.g., MDR1/ABCB1) using techniques like quantitative PCR (qPCR) and Western blotting.

Experimental Protocols

Protocol 1: IC50 Determination using CellTiter-Glo®

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine, Compound A, Compound B (dissolved in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2.[10][18]

  • Compound Preparation: Prepare a 10-point serial dilution of each compound in complete medium. The concentration range should bracket the expected IC50.[19]

  • Cell Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized data against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Generation of a Drug-Resistant Cell Line

This protocol describes a continuous dose-escalation method to generate a cell line resistant to (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Materials:

  • Parental cancer cell line with a known IC50 for the compound.

  • Complete cell culture medium.

  • (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine.

Procedure:

  • Initial Exposure: Begin by treating the parental cells with the compound at a concentration equal to their IC50.[11]

  • Monitoring and Maintenance: Maintain the cells in the drug-containing medium, changing the medium every 3-4 days. Monitor cell viability. It is expected that a large proportion of the cells will die initially.

  • Dose Escalation: Once the surviving cells have repopulated the culture vessel, increase the drug concentration by a factor of 1.5 to 2.[10]

  • Iterative Selection: Repeat step 3 for several months. The process of dose escalation should be gradual, allowing the cell population to adapt.[10]

  • Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform an IC50 determination (Protocol 1) on the treated cell population. A resistant line is considered established when the IC50 is consistently and significantly higher (e.g., >3-fold) than the parental line.[10]

  • Clonal Isolation: Once a resistant population is established, it is advisable to isolate single-cell clones by limiting dilution to ensure a homogenous resistant cell line.[10]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for assessing the drug resistance profile.

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Comparative Analysis & Reporting A Select Cancer Cell Line Panel B Determine IC50 for Test and Reference Compounds A->B C Initiate Dose-Escalation Culture with (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine B->C D Monitor Cell Viability and Periodically Increase Drug Concentration C->D E Confirm Resistant Phenotype (IC50 Shift > 3-fold) D->E F Isolate DNA, RNA, and Protein from Parental and Resistant Lines E->F G Target Gene Sequencing (e.g., Sanger, NGS) F->G H Efflux Pump Expression Analysis (qPCR, Western Blot) F->H I Pathway Analysis (e.g., Phospho-proteomics) F->I J Compare Resistance Fold-Change and Mechanisms to Compound A & B G->J H->J I->J K Generate Final Report and Resistance Profile J->K

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison: Validating Synthesized Compounds Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, chemical synthesis, and materials science, the confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible research. When a compound is synthesized in-house, it is imperative to verify its structure and purity profile against a trusted commercial standard. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous spectroscopic comparison, ensuring the integrity of their work. This is not merely a procedural checklist but a deeper dive into the causality of experimental choices, grounded in established scientific principles and regulatory expectations.

The core principle of this comparison is to generate a spectroscopic "fingerprint" of both the synthesized and commercial materials under identical conditions. Any significant deviation in this fingerprint between the two samples warrants investigation. We will explore the three most powerful and ubiquitous spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Adherence to Good Laboratory Practices (GLP) is the foundation upon which all valid analytical data rests.[1][2][3] This includes meticulous record-keeping, regular instrument calibration and validation, and the use of standardized procedures to minimize variability.[1]

Overall Workflow for Compound Validation

G cluster_0 Phase 1: Preparation & Acquisition cluster_1 Phase 2: Data Analysis & Comparison cluster_2 Phase 3: Interpretation & Conclusion SamplePrep Sample Preparation (Synthesized & Commercial) NMR_Acq NMR Data Acquisition (¹H, ¹³C) SamplePrep->NMR_Acq FTIR_Acq FTIR Data Acquisition SamplePrep->FTIR_Acq MS_Acq MS Data Acquisition SamplePrep->MS_Acq NMR_Comp Compare NMR Spectra (Shifts, Integrals, Couplings) NMR_Acq->NMR_Comp FTIR_Comp Overlay & Compare FTIR Spectra (Peak Positions, Intensities) FTIR_Acq->FTIR_Comp MS_Comp Compare MS Spectra (Molecular Ion, Fragmentation) MS_Acq->MS_Comp Conclusion Final Conclusion NMR_Comp->Conclusion FTIR_Comp->Conclusion MS_Comp->Conclusion Report Generate Report Conclusion->Report

Caption: High-level workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei, such as ¹H and ¹³C. A direct comparison of the ¹H and ¹³C NMR spectra of the synthesized compound with the commercial standard is the most definitive method for confirming structural identity.

Expertise & Causality: Why These Choices Matter
  • Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in ¹H NMR, preventing a massive solvent peak from overwhelming the signals from the analyte. The choice of solvent is critical and must be the same for both samples, as solvent effects can cause slight but measurable changes in chemical shifts.

  • Internal Standard: A small amount of a reference compound, typically Tetramethylsilane (TMS), is added to establish the 0 ppm point on the chemical shift axis. This ensures that the spectra are accurately calibrated and can be compared directly, even if run on different instruments or at different times.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube. Repeat this process for the commercial compound, ensuring identical concentrations and solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

  • Comparison: Overlay the spectra of the synthesized and commercial samples. The chemical shifts (δ), peak multiplicities (e.g., singlet, doublet), and relative integrations must match.

Data Presentation: Comparative NMR Data

Hypothetical Data for Ethyl Acetate

ParameterSynthesized CompoundCommercial StandardAnalysis
¹H NMR (400 MHz, CDCl₃)
δ 1.25 (t, 3H, J=7.1 Hz)ConformsConformsTriplet for -CH₃ of ethyl group matches.
δ 2.04 (s, 3H)ConformsConformsSinglet for acetyl -CH₃ group matches.
δ 4.12 (q, 2H, J=7.1 Hz)ConformsConformsQuartet for -CH₂- of ethyl group matches.
Residual Solvent (Acetone)δ 2.17 (s, ~0.05H)Not DetectedIndicates a minor impurity from synthesis.
¹³C NMR (100 MHz, CDCl₃)
δ 14.2ConformsConforms-CH₃ of ethyl group.
δ 21.0ConformsConformsAcetyl -CH₃ group.
δ 60.6ConformsConforms-O-CH₂- group.
δ 171.1ConformsConformsCarbonyl (C=O) carbon.

Interpretation: The primary proton and carbon signals for the synthesized material perfectly align with the commercial standard, confirming the core molecular structure. However, the ¹H NMR of the synthesized batch shows a small peak at 2.17 ppm, indicative of residual acetone, a common synthesis solvent. This highlights the utility of NMR not just for structural confirmation but also for identifying process-related impurities.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[7] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending).[8] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.[9]

Expertise & Causality: Why These Choices Matter
  • Sample Preparation Method: For solids, the KBr pellet method or Attenuated Total Reflectance (ATR) are common. ATR is often preferred as it requires minimal sample preparation and is less susceptible to scattering effects. For liquids, a thin film between salt plates (NaCl or KBr) is used. The key is consistency; the same method must be used for both samples to ensure a valid comparison.

  • Background Spectrum: A background spectrum (of the empty sample holder or pure solvent) must be collected immediately before the sample spectrum. This is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any signals from the sample holder itself.

Experimental Protocol: FTIR-ATR
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the synthesized solid powder or a drop of liquid onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning and Repetition: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and repeat steps 2 and 3 for the commercial standard.

  • Comparison: Overlay the two spectra. All major peaks in the "fingerprint region" (<1500 cm⁻¹) and the functional group region (4000-1500 cm⁻¹) should align in position (wavenumber), relative intensity, and shape.

Data Presentation: Comparative FTIR Data

Hypothetical Data for Benzoic Acid

Wavenumber (cm⁻¹)Synthesized CompoundCommercial StandardAssignment
~3000 (broad)ConformsConformsO-H stretch (carboxylic acid dimer)
~1685 (strong, sharp)ConformsConformsC=O stretch (carbonyl)
~1600, 1450 (sharp)ConformsConformsC=C stretches (aromatic ring)
~1300 (medium)ConformsConformsC-O stretch and O-H bend
~930 (broad)ConformsConformsOut-of-plane O-H bend

Interpretation: An exact match of all absorption bands between the synthesized and commercial samples provides strong evidence that the functional group architecture of the molecules is identical.[10] Discrepancies, such as the appearance of a broad peak around 3400 cm⁻¹, could indicate the presence of water or an alcohol impurity. The absence of an expected peak would signify a failed synthesis.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is the definitive technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[12][13][14]

Expertise & Causality: Why These Choices Matter
  • Ionization Technique: The method of ionization is chosen based on the analyte's properties.

    • Electron Impact (EI): A "hard" technique that causes extensive fragmentation. Useful for creating a reproducible fragmentation library and for volatile, thermally stable compounds.

    • Electrospray Ionization (ESI): A "soft" technique ideal for polar, less volatile molecules (common in drug development). It typically results in a prominent protonated molecular ion ([M+H]⁺) or deprotonated ion ([M-H]⁻) with minimal fragmentation.

    • The same ionization method and instrument settings must be used for a direct comparison.

  • High-Resolution MS (HRMS): HRMS instruments can measure m/z values to four or more decimal places. This allows for the determination of the exact molecular formula of the compound, providing an exceptionally high degree of confidence in its identity.[14]

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare dilute solutions (~1-10 µg/mL) of both the synthesized and commercial compounds in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range. Run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

  • Repetition: Flush the system and repeat the acquisition for the commercial standard under identical conditions.

  • Comparison: Compare the spectra. The m/z value of the molecular ion should be identical. If fragmentation occurs, the pattern of fragment ions should also match.

Data Presentation: Comparative MS Data

Hypothetical Data for Melatonin (C₁₃H₁₆N₂O₂)

ParameterSynthesized CompoundCommercial StandardAnalysis
Molecular Formula C₁₃H₁₆N₂O₂C₁₃H₁₆N₂O₂N/A
Exact Mass 232.1212232.1212Theoretical Value
ESI-MS (+ve)
[M+H]⁺ (HRMS) m/z = 233.1288m/z = 233.1289Excellent match, confirms molecular formula.
Key Fragment m/z = 174.0866m/z = 174.0865Corresponds to loss of acetamide; matches.
Impurity Peak m/z = 219.1131Not DetectedUnidentified impurity at ~1-2% intensity.

Interpretation: The observation of the correct molecular ion in both samples confirms that the synthesized compound has the correct molecular weight.[12][15] The high-resolution data further validates the elemental composition. A matching fragmentation pattern adds another layer of structural confirmation. The presence of an unexpected ion in the synthesized sample's spectrum points to a low-level impurity that should be investigated, potentially using techniques like LC-MS.[16]

Synthesizing the Evidence: A Final Verdict

No single technique tells the whole story. A confident validation relies on the convergence of evidence from all three spectroscopic methods.

G Start Begin Spectroscopic Comparison Decision1 Do NMR spectra match (structure, purity)? Start->Decision1 Decision2 Do FTIR spectra match (functional groups)? Decision1->Decision2 Yes Fail Conclusion: Significant discrepancies found. Investigate further. Decision1->Fail No Decision3 Does MS data match (molecular weight)? Decision2->Decision3 Yes Decision2->Fail No Pass Conclusion: Synthesized compound is equivalent to commercial standard. Decision3->Pass Yes Decision3->Fail No Investigate Identify impurities, re-evaluate synthesis, or check for isomerism. Fail->Investigate

Caption: Decision workflow for spectroscopic data comparison.

  • If NMR, FTIR, and MS data are all in perfect agreement , you can conclude with a high degree of confidence that your synthesized material is structurally identical to the commercial standard.

  • If minor discrepancies appear , such as small impurity peaks in the NMR or MS, the core structure is likely correct, but the purity profile differs.[17] This is common and acceptable, provided the impurities are identified and quantified according to relevant guidelines, such as those from the International Council for Harmonisation (ICH).[6][18][19]

  • If major discrepancies exist , such as a different molecular ion in the MS, missing functional groups in the FTIR, or a completely different pattern in the NMR, it indicates a fundamental structural difference. This could be due to a failed synthesis, an unexpected rearrangement, or the formation of an isomer. Further investigation is required.

By systematically applying these orthogonal spectroscopic techniques and critically evaluating the data in an integrated manner, researchers can ensure the validity of their synthesized materials, paving the way for reliable and impactful science.

References

  • Good Laboratory Practices (GLP) | Physical and Chemical Tests. (n.d.). Retrieved January 23, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • 16: Molecular Mass Spectrometry. (2020, June 13). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • ASTM D8340-21 - Standard Practice for Performance-Based Qualification of Spectroscopic Analyzer Systems. (2021). ASTM International. Retrieved January 23, 2026, from [Link]

  • Good Laboratory Practices (GLP): 2024 Guide. (n.d.). Biobide. Retrieved January 23, 2026, from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008, June). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999, December). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006, June). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]

  • ICH Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]

  • Identity determination and purity testing. (n.d.). ChemCon GmbH. Retrieved January 23, 2026, from [Link]

  • Isolating, Identifying, Imaging, and Measuring Substances and Structures. (1995). National Academies Press (US). Retrieved January 23, 2026, from [Link]

  • Mass spectrometry. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. Retrieved January 23, 2026, from [Link]

  • Molecular Spectroscopy Standards. (n.d.). ASTM International. Retrieved January 23, 2026, from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • Spectroscopic identification in the "real world". (2009, April 1). Spectroscopy Europe. Retrieved January 23, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 23, 2026, from [Link]

  • (PDF) Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. (2020, October 12). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. (2015, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。